Euchrestaflavanone B
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPAENNCXAVSJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Euchrestaflavanone B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methods for Euchrestaflavanone B, a prenylated flavonoid of significant interest for its potential therapeutic properties. This document details the known botanical origins of the compound and outlines a representative methodology for its extraction and purification, based on established phytochemical techniques for analogous compounds.
Natural Sources of this compound
This compound has been identified and isolated from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, commonly known as the Chinese Mulberry or Cudrang, has a history of use in traditional medicine in East Asia. The root bark is the primary plant part reported to contain this compound and other related prenylated flavonoids.
| Compound | Plant Species | Family | Plant Part |
| This compound | Cudrania tricuspidata | Moraceae | Root Bark[1] |
Isolation and Purification of this compound
General Experimental Workflow
The isolation of this compound typically follows a standard phytochemical workflow. This process begins with the collection and preparation of the plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity. Finally, the targeted compound is purified from the enriched fraction using various chromatographic techniques.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
-
Collection and Preparation: The root bark of Cudrania tricuspidata is collected and thoroughly washed to remove any soil and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the chemical constituents. The dried material is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered root bark is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature. This is typically done by maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
2.2.2. Fractionation
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. Based on the chemical nature of this compound, it is expected to be present in a medium-polarity fraction. A common fractionation scheme would involve partitioning with:
-
n-Hexane (to remove nonpolar compounds like fats and waxes)
-
Chloroform or Dichloromethane
-
Ethyl acetate
-
n-Butanol
This compound, being a flavonoid, is likely to be concentrated in the chloroform or ethyl acetate fraction.
2.2.3. Chromatographic Purification
The chloroform fraction, enriched with this compound, is then subjected to one or more chromatographic steps for final purification.
-
Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of a nonpolar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step is effective in separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed. A typical mobile phase would be a gradient of acetonitrile and water.
Quantitative Data
Specific yield data for the isolation of this compound from Cudrania tricuspidata is not extensively reported in the available literature. The yield of natural products can vary significantly depending on factors such as the geographical origin of the plant, time of harvest, and the specific extraction and purification methods employed. The following table provides a hypothetical representation of potential yields at different stages of the isolation process for illustrative purposes.
| Isolation Stage | Starting Material | Typical Yield Range (w/w) | Notes |
| Crude Methanol Extract | Dried Root Bark Powder | 5 - 15% | Yield is highly dependent on the extraction method and duration. |
| Chloroform Fraction | Crude Methanol Extract | 10 - 30% | This fraction is enriched in flavonoids and other medium-polarity compounds. |
| Purified this compound | Chloroform Fraction | 0.1 - 1% | The final yield of the pure compound is typically low after multiple purification steps. |
Disclaimer: The yield data presented in this table is illustrative and not based on specific experimental results for this compound. Actual yields may vary.
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
This comprehensive approach ensures the unambiguous identification of the purified compound as this compound.
References
Unveiling the Intricacies of Euchrestaflavanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of Euchrestaflavanone B, a prenylated flavanone with potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
This compound is a flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is C25H28O6. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. The molecule is further distinguished by the presence of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute to its chemical properties and potential biological activities.
Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one
The precise connectivity and substitution pattern of this compound are crucial for understanding its structure-activity relationship. The core flavanone structure is hydroxylated at positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the 8-position of the A-ring.
Stereoisomers of this compound
The chemical structure of this compound contains two chiral centers, leading to the possibility of multiple stereoisomers.
-
C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring flavanones, this center typically possesses the S-configuration.
-
C3'': The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl group, is also a chiral center.
The presence of two stereocenters means that this compound can exist as a total of 2^2 = 4 possible stereoisomers. These are diastereomeric pairs of enantiomers.
The relationship between these stereoisomers can be visualized as follows:
The specific stereochemistry of the naturally occurring this compound would require its isolation and characterization using techniques such as X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods.
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative experimental data for this compound in the scientific literature. The table below is provided as a template for researchers to populate as data becomes available through experimental work.
| Property | Value | Method/Instrument | Reference |
| Molecular Weight | 424.5 g/mol (calculated) | - | - |
| Melting Point | To be determined | - | - |
| Optical Rotation [α]D | To be determined | Polarimeter | - |
| UV-Vis λmax (nm) | To be determined | UV-Vis Spectrometer | - |
| ¹H NMR (ppm) | To be determined | NMR Spectrometer | - |
| ¹³C NMR (ppm) | To be determined | NMR Spectrometer | - |
| Mass Spectrometry (m/z) | To be determined | Mass Spectrometer | - |
Experimental Protocols
Detailed experimental protocols for the isolation and structure elucidation of this compound are not explicitly available in the current literature. However, a general workflow for the isolation and characterization of flavanones from plant sources, such as Euchresta japonica, can be outlined.
Extraction
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of Euchresta species) is subjected to extraction.
-
Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.
-
Gel Filtration: Fractions containing the target compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.
Structure Elucidation
-
Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and carbon framework and the connectivity of the molecule.
-
-
Stereochemical Analysis:
-
Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.
-
Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the C2 stereocenter.
-
Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral stationary phase.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Conclusion
This compound represents an interesting prenylated flavanone with a defined chemical structure and the potential for stereoisomerism. This guide provides a foundational understanding of its molecular architecture and a roadmap for its experimental investigation. Further research is warranted to isolate and fully characterize all stereoisomers of this compound, determine their specific biological activities, and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product.
Euchrestaflavanone B: A Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euchrestaflavanone B is a naturally occurring flavonoid that has garnered interest for its potential biological activities. This technical guide provides a summary of the available physicochemical properties of this compound. Due to the limited publicly available data for this specific flavanone, this document also outlines general experimental protocols for determining key physicochemical parameters and spectroscopic data for flavonoids. This guide aims to be a valuable resource for researchers and professionals in drug development by consolidating the known information and providing a framework for further investigation.
Physicochemical Properties
Currently, there is a limited amount of experimentally determined physicochemical data for this compound in the public domain. The primary available information is its molecular formula and weight. For comparative purposes, data for the related compound Euchrestaflavanone A is also presented where available, but it is crucial to note that these are distinct molecules with different properties.
Table 1: Physicochemical Properties of this compound and Euchrestaflavanone A
| Property | This compound | Euchrestaflavanone A |
| Molecular Formula | C₂₅H₂₈O₆ | C₂₅H₂₈O₅[1] |
| Molecular Weight | 424.49 g/mol | 408.49 g/mol [1] |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available | 6.2 (Computed)[1] |
Solubility
For the related compound, Euchrestaflavanone A, it is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This suggests that this compound, as a structurally similar flavanone, is likely to exhibit poor solubility in water and better solubility in organic solvents.
Table 2: General Solubility Profile of Flavanones
| Solvent Type | General Solubility |
| Aqueous Solvents (e.g., Water) | Generally low to very low |
| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Generally good |
| Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane) | Generally good |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to good |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not currently available. However, the following sections describe general and widely accepted methodologies for determining the physicochemical properties of flavonoids like this compound.
Determination of Melting Point
The melting point of a solid compound is a critical physical property indicating its purity.
-
Methodology: A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.
Determination of Solubility
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.
-
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated (e.g., using a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug discovery.
-
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in a molecule and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of a molecule.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The dissolved sample is placed in an NMR tube and analyzed using an NMR spectrometer.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern.
-
Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
-
UV-Vis Spectroscopy:
-
Provides information about the electronic transitions within a molecule and is often used for quantitative analysis.
-
Methodology: A solution of the compound in a suitable solvent (e.g., ethanol, methanol) is placed in a cuvette, and its absorbance of UV and visible light is measured across a range of wavelengths.
-
Visualization of a General Experimental Workflow
Since a specific experimental workflow for this compound is not available, the following diagram illustrates a general workflow for the isolation and characterization of a novel flavanone from a plant source.
Conclusion
While this compound has been identified as a natural product of interest, there is a significant lack of comprehensive, publicly available data regarding its physicochemical properties and solubility. This guide has summarized the known information and provided a foundation of general experimental protocols that can be applied to fully characterize this and other novel flavanones. Further research is necessary to determine the experimental values for its melting point, pKa, logP, and solubility in a range of solvents, as well as to obtain detailed spectroscopic data. Such information is critical for advancing the study of this compound in the context of drug discovery and development.
References
Early Pharmacological Studies on Euchrestaflavanone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone B is a prenylated flavanone, a class of natural compounds known for their diverse biological activities. While extensive research exists for many flavanones, early pharmacological data on this compound specifically is limited in publicly accessible scientific literature. This technical guide synthesizes the available information on related flavanone compounds to provide a potential framework for understanding the anticipated pharmacological profile of this compound and to guide future research endeavors. This document focuses on the potential anti-inflammatory and anticancer activities, areas where other flavanones have shown significant promise.
Potential Anti-inflammatory Activity
Putative Mechanism of Action: Inhibition of Inflammatory Mediators
Many flavanones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS and COX-2 gene expression, is a common target for these compounds. It is hypothesized that this compound may also follow this mechanism.
Table 1: Anti-inflammatory Activity of Representative Flavanones
| Compound | Assay | Target/Mechanism | Quantitative Data (IC50) |
| 3',4'-dihydroxyflavone | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 macrophages) | iNOS, IL-1β, IL-6 | 9.61 ± 1.36 µM |
| Luteolin | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 macrophages) | iNOS, IL-1β, IL-6 | 16.90 ± 0.74 µM |
| Flavokawain B | NF-κB Inhibition | TLR2/NF-κB pathway | Data not specified |
Experimental Protocols
Inhibition of Nitric Oxide Production in Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and iNOS expression.
-
Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of NO production, is calculated.
NF-κB Luciferase Reporter Assay:
-
Cell Transfection: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment and Stimulation: Transfected cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Measurement: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on NF-κB transcriptional activity.
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
Potential Anticancer Activity
Flavanones have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.
Putative Mechanism of Action: Induction of Apoptosis
The anticancer effects of many flavanones are linked to their ability to trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the modulation of key apoptotic proteins. While no specific studies on this compound and cancer are available, related flavones have been shown to induce apoptosis by affecting signaling molecules like ERK and c-JUN.
Table 2: Anticancer Activity of Representative Flavanones
| Compound | Cell Line | Mechanism | Quantitative Data |
| Flavone A | Differentiated colon (CaCo-2) and pancreatic (Panc28) cancer cells | Intrinsic apoptosis (inhibition of p-ERK and p-S6) | Data not specified |
| Flavone B | Poorly differentiated colon (HCT 116) and pancreatic (MIA PaCa) cancer cells | Extrinsic apoptosis (upregulation of p-ERK and p-c-JUN) | Data not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Signaling Pathway
Navigating the Stability Landscape of Euchrestaflavanone B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental studies detailing the stability and degradation profile of Euchrestaflavanone B are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on the established principles of forced degradation studies for pharmaceuticals and the known stability characteristics of the broader flavanone class of compounds. The experimental protocols and potential degradation pathways outlined herein are predictive and intended to serve as a robust starting point for the systematic investigation of this compound.
Introduction to this compound and the Imperative of Stability Testing
This compound is a prenylated flavanone that has been isolated from various plant sources. As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount for drug development. Stability testing provides critical insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, a cornerstone of this process, are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][2][3] This knowledge is indispensable for developing stable formulations, determining appropriate storage conditions, and establishing a drug's shelf life.
Predicted Stability Profile of this compound: A Summary Based on Flavanone Chemistry
Flavanones, the structural class to which this compound belongs, exhibit characteristic stability profiles. Their degradation is influenced by factors such as pH, temperature, light, and the presence of oxidative agents. The stability of flavonoids, in general, is significantly influenced by their structural features, such as the number and position of hydroxyl groups and the presence of glycosidic moieties.[4]
Table 1: Predicted Stability of this compound Under Various Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products | Rationale Based on Flavanone Chemistry |
| Acidic Hydrolysis | Likely stable | Minimal degradation expected. | The flavanone core is generally stable to acid hydrolysis. |
| Basic Hydrolysis | Susceptible to degradation | Chalcones, phenolic acids, and other cleavage products. | The heterocyclic C-ring of the flavanone is susceptible to opening under basic conditions to form chalcones, which can further degrade. |
| **Oxidation (e.g., H₂O₂) ** | Susceptible to degradation | Oxidized derivatives, ring cleavage products. | Phenolic hydroxyl groups are prone to oxidation, which can lead to complex degradation pathways. |
| Thermal Degradation | Moderately stable | Decomposition at elevated temperatures. | The rate of degradation is expected to increase with temperature. |
| Photodegradation | Potentially susceptible | Photodegradation products. | Flavonoids can be sensitive to light, particularly UV radiation, which can induce degradation. The extent of degradation is dependent on the wavelength and intensity of light.[3] |
Elucidating Degradation: Proposed Pathways for this compound
The degradation of flavonoids often involves the cleavage of the C-ring, leading to the formation of simpler phenolic compounds.[1][5] For this compound, a plausible degradation pathway, particularly under basic or oxidative stress, would involve the opening of the heterocyclic C-ring to form a chalcone intermediate. This intermediate could then undergo further degradation.
Caption: Predicted degradation pathway of this compound.
A Roadmap for Investigation: Detailed Experimental Protocols
To definitively determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. These studies typically involve subjecting the compound to various stress conditions and analyzing the resulting samples using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
The following are recommended starting protocols for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6][7]
Table 2: Recommended Experimental Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis. |
| Basic Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. At each time point, withdraw an aliquot and dilute for analysis. |
| Thermal Degradation | 1. Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).2. Prepare a solution of the drug substance and store it at the same elevated temperature.3. At defined time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for analysis. |
| Photodegradation | 1. Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).2. A control sample should be wrapped in aluminum foil to protect it from light.3. At a defined time point, analyze the exposed and control samples. |
Analytical Methodologies
A validated stability-indicating HPLC method is crucial for these studies. The method must be able to separate the intact drug from all potential degradation products.
-
HPLC Method Development: A reversed-phase HPLC method with a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure separation of all components.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent drug and its degradation products.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Characterization of Degradation Products: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the tentative identification of degradation products based on their mass-to-charge ratios and fragmentation patterns. For definitive structural elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways and the Importance of Purity
While specific signaling pathways for this compound are not yet fully elucidated, flavonoids are known to interact with various cellular signaling cascades. Any degradation of the parent compound could not only lead to a loss of therapeutic efficacy but also the formation of new entities with altered or even toxic biological activities. Therefore, understanding the degradation profile is intrinsically linked to ensuring the safety and efficacy of a potential drug.
The following diagram illustrates the logical relationship between drug stability, purity, and its ultimate biological effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comprehensive literature review of Euchrestaflavanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone B is a prenylated flavanone, a class of naturally occurring polyphenolic compounds. Isolated from plant species such as Cudrania tricuspidata and Euchresta formosana, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized in structured tables, and key experimental protocols are detailed to support further research and development.
Chemical Properties
-
Chemical Formula: C₂₅H₂₈O₆
-
Molecular Weight: 424.48 g/mol
-
CAS Number: 87402-91-3
-
Class: Prenylated Flavanone
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, most notably in the areas of cancer cell cytotoxicity, enzyme inhibition, and antioxidant effects. The following tables summarize the key quantitative data reported in the literature.
Table 1: Cytotoxicity Data
| Cell Line | Activity | IC₅₀ Value | Reference |
| HeLa (Human Cervical Cancer) | Growth Inhibition | 0.8 µM | [1] |
| U937 (Human Leukemia) | Growth Inhibition | 0.8 µM | [1] |
Table 2: Enzyme Inhibition Data
| Enzyme | Activity | IC₅₀ Value | Reference |
| Protein Kinase CKII | Inhibition | 78 µM | [1] |
Table 3: Antioxidant Activity Data
| Assay | Activity | IC₅₀ Value | Reference |
| ABTS Radical Scavenging | Scavenging Activity | < 10 µM | [2][3] |
| DPPH Radical Scavenging | Scavenging Activity | > 300 µM | [2][3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action identified for this compound is the inhibition of Protein Kinase CKII (formerly Casein Kinase II). CKII is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CKII, this compound can induce apoptosis in cancer cells, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase-3 in treated cells[1].
The selective potent activity against ABTS radicals compared to DPPH radicals suggests that the antioxidant mechanism of this compound is more effective against radicals in an aqueous environment.
While some literature suggests a potential link to the AMPK/mTOR/SREBP signaling pathway based on its anticancer properties, direct experimental evidence for the interaction of this compound with this pathway is currently lacking.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are representative methodologies for the key experiments cited in this review.
Protein Kinase CKII Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the activity of Protein Kinase CKII.
Materials:
-
Recombinant human Protein Kinase CKII
-
CKII-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Set up the kinase reaction by adding the following components to a microcentrifuge tube: kinase reaction buffer, CKII peptide substrate, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding recombinant CKII enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HeLa Cell Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on HeLa human cervical cancer cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
ABTS Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound using the ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound or a standard antioxidant (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals.
Visualizations
The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for its biological evaluation.
Caption: Inhibition of Protein Kinase CKII by this compound leads to the induction of apoptosis.
Caption: A general experimental workflow for the study of this compound.
Conclusion
This compound is a promising natural product with demonstrated anticancer and antioxidant activities. Its ability to inhibit Protein Kinase CKII provides a clear mechanism for its apoptosis-inducing effects in cancer cells. Further research is warranted to fully elucidate its therapeutic potential, including more in-depth studies of its effects on various signaling pathways, in vivo efficacy, and pharmacokinetic profile. The detailed methodologies and summarized data presented in this guide are intended to facilitate these future investigations.
References
Methodological & Application
Application Notes and Protocols: Extraction of Euchrestaflavanone B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone B is a prenylated flavanone, a class of secondary metabolites known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The prenyl group enhances the lipophilicity of the flavonoid backbone, which can lead to improved bioavailability and interaction with cellular targets. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, primarily focusing on species from the Euchresta genus, particularly Euchresta horsfieldii, a known source of bioactive flavonoids.
Materials and Equipment
Reagents and Consumables:
-
Dried and powdered plant material (roots of Euchresta horsfieldii)
-
Methanol (ACS grade)
-
Ethanol (95%, ACS grade)
-
Ethyl acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Chloroform (ACS grade)
-
Dichloromethane (ACS grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
-
Deionized water
Equipment:
-
Grinder or mill
-
Soxhlet extractor or large-scale maceration setup
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system (for analysis and purification)
-
NMR spectrometer and Mass Spectrometer (for structural elucidation)
Experimental Protocols
Pre-Extraction: Plant Material Preparation
-
Collection and Identification: Collect fresh plant material, preferably the roots of Euchresta horsfieldii. Ensure proper botanical identification.
-
Drying: Clean the plant material to remove any soil and debris. Air-dry in a well-ventilated area away from direct sunlight for 2-3 weeks or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder or mill. A smaller particle size increases the surface area for efficient solvent extraction.
Extraction of Crude Flavonoid Mixture
Two primary methods are recommended for the initial extraction: maceration and Soxhlet extraction.
Protocol 2.1: Maceration
-
Weigh the powdered plant material (e.g., 1 kg).
-
Place the powder in a large glass container and add a suitable solvent. A mixture of methanol and water (80:20, v/v) is a good starting point for extracting a broad range of flavonoids. Use a solvent-to-sample ratio of 10:1 (v/w).
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2.2: Soxhlet Extraction
-
Place the powdered plant material (e.g., 500 g) into a large thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol or 95% ethanol (approximately 2 L).
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.
-
Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, concentrate the solvent in the distilling flask using a rotary evaporator to yield the crude extract.
Fractionation of the Crude Extract
The crude extract will contain a complex mixture of compounds. Liquid-liquid partitioning is an effective method for a preliminary separation based on polarity.
-
Suspend the dried crude extract in deionized water (e.g., 500 mL).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity: a. n-Hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. b. Chloroform or Dichloromethane (3 x 500 mL) to extract compounds of low to medium polarity, including many prenylated flavonoids. c. Ethyl acetate (3 x 500 mL) to extract more polar flavonoids.
-
Collect each solvent fraction separately.
-
Monitor the fractions by TLC to identify the fraction containing the target compound (this compound). Prenylated flavanones are typically found in the chloroform/dichloromethane and ethyl acetate fractions.
-
Concentrate the promising fractions using a rotary evaporator.
Purification of this compound
A multi-step chromatographic approach is generally required for the isolation of pure this compound.
Protocol 4.1: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions by TLC. Spot the fractions on a TLC plate, develop in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize under a UV lamp (254 nm and 365 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Concentrate the combined fractions to obtain a semi-purified sample.
Protocol 4.2: Sephadex LH-20 Gel Filtration Chromatography
-
Swell the Sephadex LH-20 beads in methanol for several hours.
-
Pack a glass column with the swollen Sephadex LH-20.
-
Dissolve the semi-purified sample from the silica gel column in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol as the mobile phase. This step separates compounds based on their molecular size and polarity, effectively removing pigments and other impurities.
-
Collect fractions and monitor by TLC as described previously.
-
Combine the fractions containing the pure compound and concentrate to yield purified this compound.
Protocol 4.3: Preparative HPLC (Optional) For final purification to achieve high purity, preparative HPLC can be employed using a C18 column and a mobile phase gradient of methanol and water.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the extraction and purification process. These are representative values based on typical isolations of prenylated flavonoids and should be adapted based on experimental results.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Methanolic Extract | 1000 | 85.0 | 8.5 |
| n-Hexane Fraction | 85.0 | 15.2 | 17.9 |
| Chloroform Fraction | 85.0 | 25.5 | 30.0 |
| Ethyl Acetate Fraction | 85.0 | 18.7 | 22.0 |
| Aqueous Residue | 85.0 | 25.6 | 30.1 |
Table 2: Purification of this compound from Chloroform Fraction
| Purification Step | Starting Material (g) | Yield of Purified Fraction (mg) | Purity (%) |
| Silica Gel Chromatography | 25.5 | 850 | ~70 |
| Sephadex LH-20 | 850 | 210 | >95 |
| Preparative HPLC | 210 | 150 | >99 |
Visualization of Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Conclusion
This protocol provides a comprehensive framework for the successful extraction and isolation of this compound from plant sources. The specific yields and optimal chromatographic conditions may require some optimization based on the specific plant material and laboratory setup. The final identification and structural confirmation of the isolated compound should always be performed using spectroscopic techniques such as NMR and Mass Spectrometry.
Application Notes and Protocols: Total Synthesis of Euchrestaflavanone B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the total synthesis of Euchrestaflavanone B, a prenylated flavanone with potential biological activities. The synthesis involves a convergent approach, preparing two key aromatic precursors followed by their condensation and subsequent cyclization.
Overall Synthetic Scheme
The total synthesis of this compound is proposed via a four-step sequence starting from commercially available materials. The key transformations include the synthesis of two prenylated aromatic precursors, followed by a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the final flavanone product.
Investigating the Mechanism of Action of Euchrestaflavanone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone B is a prenylated flavanone isolated from the roots of Euchresta japonica, a plant with a history of use in traditional medicine. While the precise molecular mechanisms of this compound are still under investigation, preliminary studies on structurally related prenylated flavonoids and extracts from Euchresta japonica suggest potent anti-inflammatory and anticancer activities. This document provides a hypothesized mechanism of action for this compound and detailed protocols for its investigation.
Hypothesized Mechanism of Action: Based on the known biological activities of similar compounds, it is proposed that this compound exerts its effects through the modulation of key cellular signaling pathways. Its anti-inflammatory properties are likely mediated by the inhibition of the NF-κB and MAPK signaling cascades, leading to a reduction in pro-inflammatory cytokine production. Furthermore, its anticancer activity is hypothesized to involve the induction of apoptosis and the suppression of cell survival signals through the PI3K/Akt pathway.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical, yet realistic, quantitative data that could be expected from the described experimental protocols when investigating the effects of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Inhibition of NF-κB Activity (%) | Reduction in p-p65 Levels (%) | Reduction in p-p38 MAPK Levels (%) |
| NF-κB Luciferase Reporter Assay | HEK293T | This compound | 1 | 25 ± 3.5 | - | - |
| 5 | 58 ± 4.2 | - | - | |||
| 10 | 85 ± 5.1 | - | - | |||
| Western Blot | RAW 264.7 | This compound | 1 | - | 30 ± 4.8 | 22 ± 3.9 |
| 5 | - | 65 ± 5.5 | 58 ± 4.7 | |||
| 10 | - | 92 ± 6.3 | 88 ± 5.1 |
Table 2: Anticancer Activity of this compound
| Assay | Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Reduction in p-Akt Levels (%) |
| MTT Assay | MCF-7 (Breast Cancer) | This compound | 1 | 85 ± 6.2 | - | - |
| 10 | 42 ± 5.1 | - | - | |||
| 50 | 15 ± 3.8 | - | - | |||
| Annexin V/PI Flow Cytometry | MCF-7 | This compound | 10 | - | 35 ± 4.5 | - |
| 50 | - | 78 ± 6.1 | - | |||
| Western Blot | MCF-7 | This compound | 10 | - | - | 45 ± 5.3 |
| 50 | - | - | 82 ± 6.8 |
Experimental Protocols
Anti-inflammatory Activity Assays
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.
This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to 80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
Anticancer Activity Assays
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
MCF-7 breast cancer cells (or other cancer cell lines)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat MCF-7 cells with this compound (e.g., 10, 50 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
This protocol assesses the effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells to 80% confluency and treat with various concentrations of this compound for 24 hours.
-
Protein Extraction, SDS-PAGE, and Transfer: Follow the same procedure as described in section 1.2.
-
Immunoblotting and Detection: Follow the same procedure as described in section 1.2, using antibodies specific for the PI3K/Akt pathway.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt. Use β-actin as a loading control.
Mandatory Visualizations
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: Hypothesized anticancer mechanism of this compound.
Caption: General experimental workflow for investigating this compound.
Application of Euchrestaflavanone B in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchrestaflavanone B is a prenylated flavanone that has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory properties of this compound. The information compiled herein is based on existing preclinical research and aims to facilitate further investigation into its therapeutic potential.
Data Presentation
The anti-inflammatory efficacy of this compound has been evaluated in established in vivo models of acute inflammation. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its effects.
Table 1: Effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
| Treatment | Dose | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| This compound | 1 mg/ear | Not explicitly quantified, but noted to be effective. | Indomethacin | 91.35 ± 0.47 |
| Flavanone D (a related compound) | 1 mg/ear | 96.27 ± 1.93[1] |
Table 2: Effect of this compound on Arachidonic Acid (AA)-Induced Rat Ear Edema
| Treatment | Application | Reduction in Ear Thickness | Reference Compound | Reduction in Ear Thickness |
| This compound | Topical | Most effective among tested flavanones.[1][2] | Diclofenac Sodic | Less effective than this compound.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and other potential anti-inflammatory compounds.
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema
This model is widely used to screen for topical anti-inflammatory agents. TPA induces a potent inflammatory response characterized by edema and cellular infiltration.
Materials:
-
Male CD-1 or Swiss albino mice (20-25 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Acetone (vehicle)
-
Micrometer or caliper
-
Ear punch
Procedure:
-
Dissolve TPA in acetone to a final concentration of 2.5 µg/20 µL.
-
Dissolve this compound and the reference drug in acetone to the desired concentrations (e.g., 1 mg/ear).
-
Divide the mice into control and treatment groups (n=5-10 per group).
-
Topically apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
Thirty minutes after TPA application, topically apply 20 µL of the vehicle (acetone), this compound solution, or reference drug solution to the right ear.
-
After a set period (typically 4-6 hours), measure the thickness of both ears using a micrometer.
-
Sacrifice the animals and take a standardized circular section from both ears using an ear punch for weighing.
-
Edema Calculation: The degree of edema is calculated as the difference in weight or thickness between the right (treated) and left (control) ears.
-
Inhibition Calculation: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
Arachidonic Acid (AA)-Induced Rat Ear Edema
This model is particularly useful for evaluating inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as AA is the precursor for prostaglandins and leukotrienes.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
Arachidonic Acid (AA)
-
This compound
-
Reference anti-inflammatory drug (e.g., Diclofenac Sodic)
-
Acetone or another suitable vehicle
-
Micrometer or caliper
Procedure:
-
Dissolve arachidonic acid in acetone to a concentration of 2 mg/20 µL.
-
Dissolve this compound and the reference drug in the same vehicle to the desired concentrations.
-
Divide the rats into control and treatment groups (n=5-10 per group).
-
Topically apply 20 µL of the AA solution to the inner and outer surfaces of the right ear to induce inflammation. The left ear remains untreated.
-
Simultaneously or shortly after AA application, topically apply 20 µL of the vehicle, this compound solution, or reference drug solution to the right ear.
-
Measure the ear thickness with a micrometer at various time points, typically peaking around 1 hour after AA application.
-
Edema Calculation: The increase in ear thickness compared to the basal measurement indicates the extent of edema.
-
Inhibition Calculation: The reduction in ear thickness in the treated groups compared to the vehicle control group determines the anti-inflammatory activity.
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental processes and the hypothesized molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.
Hypothesized Mechanism of Action
While direct molecular studies on this compound are limited, based on the known anti-inflammatory mechanisms of other flavonoids, a plausible mechanism involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like COX and LOX.
References
Application Notes and Protocols for Euchrestaflavanone B Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the anti-cancer, anti-inflammatory, and neuroprotective properties of Euchrestaflavanone B, a flavanone of interest for its potential therapeutic activities. The protocols are designed to be a starting point for researchers and can be optimized for specific cell lines and experimental conditions.
Anti-Cancer Activity: Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Recommended Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess the breadth of anti-cancer activity.[3][4][5]
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.[3]
-
A549: Human lung carcinoma cell line.[5]
-
U937: Human histiocytic lymphoma cell line.[3]
Experimental Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate complete medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and resuspend cells to a concentration of 7.5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well plate.[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin at 10 µM).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 3.5 hours at 37°C.[6]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Presentation:
| Concentration (µM) | Cell Line 1 (e.g., MCF-7) % Viability | Cell Line 2 (e.g., HeLa) % Viability | Cell Line 3 (e.g., A549) % Viability |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Cell viability (%) is calculated as (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to assess the anti-inflammatory potential of this compound. The Griess assay is used to quantify nitrite, a stable and soluble breakdown product of NO.[7][8]
Recommended Cell Line:
Experimental Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) to induce an inflammatory response. Include a vehicle control, a positive control (e.g., L-NAME, a nitric oxide synthase inhibitor), and a negative control (LPS alone).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + EFB (1 µM) | ||
| LPS + EFB (5 µM) | ||
| LPS + EFB (10 µM) | ||
| LPS + EFB (25 µM) | ||
| LPS + EFB (50 µM) | ||
| LPS + L-NAME |
% Inhibition is calculated as [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100.
Experimental Workflow:
Caption: Workflow for the Griess assay for nitric oxide.
Neuroprotective Activity: Neurite Outgrowth Assay
This protocol is designed to evaluate the potential of this compound to promote neurite outgrowth in a human neuroblastoma cell line, SH-SY5Y, a commonly used model for neurodegenerative disease research.[11][12][13]
Recommended Cell Line:
-
SH-SY5Y: Human neuroblastoma cell line, which can be differentiated into a neuronal phenotype.[12][14]
Experimental Protocol:
-
Cell Seeding and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium.
-
Seed the differentiated cells in a 96-well plate at a density of 4,000 cells/well.[15]
-
Incubate for 24 hours to allow for attachment and initial neurite extension.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL).
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify neurite length and number of neurites per cell using automated image analysis software.
-
Data Presentation:
| Treatment | Average Neurite Length (µm) | Number of Neurites per Cell |
| Vehicle Control | ||
| EFB (0.1 µM) | ||
| EFB (1 µM) | ||
| EFB (10 µM) | ||
| Positive Control (NGF) |
Experimental Workflow:
Caption: Workflow for the neurite outgrowth assay.
Signaling Pathway Analysis
Based on the known activities of flavonoids, this compound is hypothesized to modulate key signaling pathways involved in cancer, inflammation, and neuroprotection. Western blotting and reporter assays can be used to investigate these effects.
PI3K/Akt and MAPK Signaling Pathways (Western Blot)
Protocol:
-
Cell Treatment and Lysis:
-
Seed appropriate cells (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) in 6-well plates and treat with this compound as described in the respective assay protocols.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., PI3K, Akt, mTOR, ERK, JNK, p38) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway Diagram:
Caption: Putative inhibition of PI3K/Akt and MAPK pathways.
NF-κB Signaling Pathway (Luciferase Reporter Assay)
Protocol:
-
Cell Transfection:
-
Cell Treatment and Lysis:
-
After 24 hours, treat the cells with this compound and/or an inducer of NF-κB activation (e.g., TNF-α or LPS).
-
Lyse the cells using a passive lysis buffer.[16]
-
-
Luciferase Assay:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Signaling Pathway Diagram:
Caption: Putative inhibition of the NF-κB signaling pathway.
References
- 1. protocols.io [protocols.io]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. jcpjournal.org [jcpjournal.org]
- 4. Profiling flavonoid cytotoxicity in human breast cancer cell lines: determination of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Protocol Griess Test [protocols.io]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. bowdish.ca [bowdish.ca]
- 18. pubcompare.ai [pubcompare.ai]
Formulating Euchrestaflavanone B for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the formulation of Euchrestaflavanone B, a poorly water-soluble flavonoid, for use in animal studies. The following sections offer guidance on vehicle selection, preparation methods, and administration considerations to support consistent and reliable preclinical research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₆ | [1] |
| Molecular Weight | 424.5 g/mol | [1] |
| Solubility | Likely poor in water. A similar compound, Euchrestaflavanone A, is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |
| Stability | Data not available. It is recommended to conduct stability studies of the final formulation. |
Formulation Strategies for Poorly Water-Soluble Compounds
Given its likely low aqueous solubility, this compound requires a specialized formulation approach to ensure adequate bioavailability in animal models. Common strategies for enhancing the solubility and absorption of such compounds include the use of co-solvents, surfactants, and lipid-based systems.
A widely used and generally well-tolerated vehicle for oral administration of poorly soluble compounds in rodents is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and water or saline. For intraperitoneal injections, a formulation with a lower concentration of organic solvents is often preferred to minimize irritation.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound formulations for oral gavage and intraperitoneal injection in rodents.
Protocol 1: Oral Gavage Formulation
This protocol describes the preparation of a solution-based formulation suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Solubilization: Add a small volume of DMSO to the tube. A common starting ratio is 1 part DMSO to the total final volume (e.g., 10% of the final volume).
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Addition of Co-solvent: Add PEG 400 to the solution. A common ratio is 3-4 parts PEG 400 to the total final volume (e.g., 30-40% of the final volume).
-
Vortexing: Vortex the mixture thoroughly to ensure homogeneity.
-
Final Dilution: Slowly add the sterile saline or water to reach the final desired volume, while continuously vortexing or mixing to prevent precipitation.
-
Final Mixing: Vortex the final solution for an additional 1-2 minutes to ensure it is clear and homogenous. If any precipitation is observed, sonication for 5-10 minutes may be beneficial.
-
Storage: Store the formulation at room temperature or as determined by stability studies, protected from light. Prepare fresh as needed.
Example Formulation (for a 10 mg/mL solution):
| Component | Volume/Weight | Percentage (v/v) |
| This compound | 100 mg | - |
| DMSO | 1 mL | 10% |
| PEG 400 | 4 mL | 40% |
| Sterile Saline | 5 mL | 50% |
| Total Volume | 10 mL | 100% |
Protocol 2: Intraperitoneal Injection Formulation
To minimize peritoneal irritation, this formulation uses a lower concentration of organic solvents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Solutol® HS 15 or Kolliphor® HS 15 (Macrogol 15 Hydroxystearate)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Solubilization: Add a minimal amount of DMSO (e.g., 5% of the final volume) to dissolve the powder. Vortex until clear.
-
Surfactant Preparation: In a separate tube, gently warm the Solutol® HS 15 to approximately 40-50°C to reduce its viscosity.
-
Addition of Surfactant: Add the warmed Solutol® HS 15 to the this compound solution (e.g., 10-20% of the final volume).
-
Vortexing: Vortex the mixture thoroughly.
-
Final Dilution: Slowly add pre-warmed (37°C) sterile saline to the desired final volume while vortexing.
-
Final Mixing: Ensure the final solution is clear and homogenous.
-
Administration: Administer the formulation to the animal immediately after preparation.
Visualization of Experimental Workflows
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for Oral Formulation Preparation.
Caption: Workflow for IP Injection Formulation.
Considerations for Animal Welfare and Dosing
-
Toxicity: Always conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of the formulation.
-
Irritation: Observe animals closely for any signs of discomfort or irritation at the injection site, particularly with intraperitoneal administration.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Dose Volume: The volume administered should be appropriate for the size and species of the animal. For mice, oral gavage volumes are typically 5-10 mL/kg, and intraperitoneal injection volumes are around 10 mL/kg.
By following these detailed protocols and considering the key factors outlined, researchers can develop a consistent and effective formulation of this compound for their preclinical animal studies, leading to more reliable and reproducible results.
References
Target Identification Techniques for Euchrestaflavanone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euchrestaflavanone B, a prenylated flavanone isolated from the roots of Euchresta japonica, has demonstrated promising biological activities, including anti-inflammatory and anticancer effects. The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. This document provides detailed application notes and experimental protocols for the identification of protein targets of this compound. The methodologies described herein encompass both established biochemical approaches and in silico predictive methods, offering a comprehensive strategy for target discovery and validation.
Introduction
The process of drug discovery and development is greatly accelerated by a thorough understanding of a compound's mechanism of action, which begins with the identification of its molecular target(s). For natural products like this compound, which exhibit potent biological effects, pinpointing the specific proteins or pathways they interact with is essential for optimization and clinical translation. This guide outlines several robust techniques for the deconvolution of this compound's cellular targets.
Potential Target Pathways of this compound
Based on the known biological activities of similar flavonoids, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer. Flavonoids have been shown to interact with a variety of protein classes, including kinases, transcription factors, and enzymes involved in inflammatory responses.[1][2] Potential target pathways for this compound may include:
-
NF-κB Signaling Pathway: A central regulator of inflammation, immunity, and cell survival.
-
MAPK Signaling Pathway: Crucial for cell proliferation, differentiation, and apoptosis.[3]
-
PI3K/Akt Signaling Pathway: A key pathway in cell growth, metabolism, and survival.
-
Caspase-mediated Apoptotic Pathway: Essential for programmed cell death, a common target for anticancer agents.[4]
Experimental Approaches for Target Identification
A multi-pronged approach combining direct biochemical methods with computational predictions is recommended for a comprehensive target identification strategy.
Affinity-Based Methods
Affinity-based approaches are powerful for isolating and identifying direct binding partners of a small molecule from a complex biological mixture.[5][6]
This technique involves immobilizing this compound onto a solid support to "pull down" its interacting proteins from a cell lysate.[7][8][9]
Experimental Workflow:
Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of this compound Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group). The attachment point on the flavanone should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.
-
Covalently couple the linker-modified this compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).
-
Prepare control beads by blocking the reactive groups without coupling the compound.
-
-
Preparation of Cell Lysate:
-
Culture relevant cells (e.g., a cancer cell line or immune cells) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical washing procedure involves 5-7 washes.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
-
Mass Spectrometry and Data Analysis:
-
Excise protein bands that are unique to the this compound pull-down lane compared to the control lane.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot or NCBI).
-
Hypothetical Quantitative Data:
| Protein ID | Fold Enrichment (this compound vs. Control) | p-value | Putative Function |
| P12345 | 15.2 | <0.001 | Serine/Threonine Kinase |
| Q67890 | 10.8 | <0.005 | Transcription Factor Subunit |
| R54321 | 8.5 | <0.01 | Heat Shock Protein |
Drug Affinity Responsive Target Stability (DARTS)
Experimental Workflow:
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Preparation of Cell Lysate:
-
Prepare a native cell lysate as described in the AC-MS protocol.
-
-
Compound Treatment and Proteolysis:
-
Aliquot the cell lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at room temperature.
-
Add a protease (e.g., pronase or thermolysin) to each tube at a predetermined concentration and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.
-
-
Analysis of Protein Protection:
-
Separate the digested protein samples by SDS-PAGE.
-
Stain the gel with a sensitive protein stain.
-
Identify protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes, indicating protection from proteolysis.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Identify the proteins using in-gel digestion and LC-MS/MS analysis as described in the AC-MS protocol.
-
Hypothetical Quantitative Data:
| Protein ID | Protease Resistance Ratio (Drug/Control) at 10 µM | IC50 of Protection (µM) |
| P98765 | 5.6 | 2.5 |
| O12345 | 4.2 | 5.1 |
| N54321 | 3.8 | 7.8 |
In Silico Target Prediction
Computational methods can predict potential protein targets for this compound based on its chemical structure, complementing experimental approaches.[15][16][17][18][19]
Workflow for In Silico Target Prediction:
Protocol: In Silico Target Prediction
-
Prepare the Ligand Structure:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure.
-
-
Select Target Databases:
-
Utilize databases of protein structures and ligand-binding information, such as the Protein Data Bank (PDB), ChEMBL, or specialized target prediction servers (e.g., SwissTargetPrediction, PharmMapper).
-
-
Perform Reverse Docking or Pharmacophore Screening:
-
Reverse Docking: Dock the 3D structure of this compound against a library of potential protein binding sites.
-
Pharmacophore Screening: Generate a pharmacophore model based on the chemical features of this compound and screen it against a database of protein pharmacophores.
-
-
Analyze and Prioritize Hits:
-
Rank the potential protein targets based on docking scores, binding energies, or pharmacophore fit scores.
-
Perform pathway analysis on the top-ranked hits to identify enriched biological pathways that align with the known bioactivities of flavonoids.
-
-
Experimental Validation:
-
The top candidate targets identified through in silico methods should be validated experimentally using techniques such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), or cellular thermal shift assays (CETSA).
-
Target Validation and Pathway Analysis
Once potential targets are identified, it is crucial to validate the interaction and investigate its functional consequences.
Hypothetical Signaling Pathway Modulated by this compound:
This diagram illustrates a plausible mechanism where this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.[20] This hypothesis can be tested by performing western blots for phosphorylated IκBα and nuclear translocation assays for NF-κB in cells treated with this compound and stimulated with an inflammatory agent like LPS.
Conclusion
The identification of molecular targets for this compound is a key step toward understanding its therapeutic potential. The combination of affinity-based proteomics, label-free biophysical methods, and in silico predictions provides a powerful and comprehensive strategy for target discovery. The protocols and workflows outlined in this document offer a practical guide for researchers to systematically unravel the mechanism of action of this compound and other bioactive small molecules.
References
- 1. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Silico Evaluation of Natural Flavonoids as a Potential Inhibitor of Coronavirus Disease [mdpi.com]
- 19. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note: In Vitro Metabolism of Euchrestaflavanone B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euchrestaflavanone B is a flavanone of interest for its potential pharmacological activities. Understanding its metabolic fate is a critical step in early drug development to predict its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.[1][2] This document provides detailed protocols for conducting in vitro metabolism studies of this compound, including metabolic stability assessment, cytochrome P450 (CYP) inhibition profiling, and metabolite identification. The methodologies described herein are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.[3][4]
Data Presentation
Disclaimer: The following tables present a template for data that would be generated from the described protocols. The values are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | t¹/² (min) | CLint (µL/min/mg protein) | Classification |
| Human | 45 | 15.4 | Intermediate Clearance |
| Rat | 25 | 27.7 | Intermediate Clearance |
| Mouse | 15 | 46.2 | High Clearance |
Classification based on t¹/² values: >60 min (low clearance), 20-60 min (intermediate clearance), <20 min (high clearance).[5]
Table 2: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | Phenacetin | > 50 | Weak/No Inhibition |
| CYP2B6 | Bupropion | 18.5 | Moderate Inhibition |
| CYP2C8 | Amodiaquine | 8.2 | Moderate Inhibition |
| CYP2C9 | Diclofenac | 5.1 | Potent Inhibition |
| CYP2C19 | S-Mephenytoin | > 50 | Weak/No Inhibition |
| CYP2D6 | Dextromethorphan | 35.7 | Weak Inhibition |
| CYP3A4 | Midazolam | 22.4 | Weak Inhibition |
| CYP3A4 | Testosterone | 25.1 | Weak Inhibition |
Inhibition potential classification: <1 µM (potent), 1-10 µM (moderate), >10 µM (weak).
Table 3: Putative Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Mass Change |
| M1 | Monohydroxylation | +16 |
| M2 | Dihydroxylation | +32 |
| M3 | O-demethylation | -14 |
| M4 | Glucuronide Conjugate | +176 |
| M5 | Sulfate Conjugate | +80 |
Experimental Protocols
Protocol 1: Metabolic Stability Assay
This protocol determines the rate at which this compound is metabolized by liver microsomes.
Materials:
-
This compound
-
Pooled Human, Rat, and Mouse Liver Microsomes (HLM, RLM, MLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution (final concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t¹/²) using the formula: t¹/² = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t¹/²) / (mg/mL microsomal protein).
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of this compound to inhibit major CYP enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (see Table 2)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLM (0.1-0.25 mg/mL) with varying concentrations of this compound (or vehicle control) in phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a specific CYP probe substrate (at a concentration near its Km) and the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation.
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 3: Metabolite Identification
This protocol aims to identify potential metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
High-Resolution Mass Spectrometer (e.g., LC-QTOF-MS)
Procedure:
-
Incubate this compound (e.g., 10 µM) with HLM (1 mg/mL) and the NADPH regenerating system at 37°C for an extended period (e.g., 60-120 minutes).
-
Run parallel incubations without the NADPH regenerating system (negative control) and with the vehicle (blank).
-
Quench the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
Data Analysis:
-
Compare the chromatograms of the test sample with the control samples to identify peaks present only in the active incubation.
-
Extract the accurate mass of the potential metabolites and predict possible elemental compositions.
-
Propose biotransformations based on the mass difference between the parent compound and the metabolites (e.g., +15.99 for hydroxylation, +176.03 for glucuronidation).[6]
-
Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to confirm the proposed structures.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 6. A preliminary metabolites identification of a novel compound with β-adrenolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Euchrestaflavanone B purification
Welcome to the technical support center for the purification of Euchrestaflavanone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: A common strategy involves a multi-step approach beginning with extraction from the plant source, typically Euchresta horsfieldii, followed by a series of chromatographic separations. A typical workflow includes initial extraction with a polar solvent, followed by fractionation using liquid-liquid partitioning or solid-phase extraction. Final purification is often achieved through column chromatography (e.g., silica gel) and/or preparative High-Performance Liquid Chromatography (HPLC).
Q2: Which solvent is best for the initial extraction of this compound?
A2: Methanol or ethanol are commonly used for the initial extraction of flavonoids like this compound from plant material due to their ability to efficiently solubilize these compounds.
Q3: My this compound yield is consistently low. What are the potential causes?
A3: Low yield can stem from several factors:
-
Incomplete Extraction: The extraction time may be too short, or the solvent-to-sample ratio may be too low.
-
Degradation: this compound may be sensitive to heat, light, or pH extremes during the purification process.
-
Suboptimal Chromatographic Conditions: Improper selection of stationary phase, mobile phase, or gradient elution can lead to poor separation and loss of the target compound.
-
Irreversible Adsorption: The compound may be irreversibly binding to the chromatographic matrix.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery After Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| The crude extract shows a weak signal for this compound in analytical HPLC. | Inefficient extraction. | 1. Increase the extraction time. 2. Increase the solvent-to-solid ratio. 3. Consider using alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| The extract is dark and contains many pigments. | Co-extraction of interfering compounds. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. 2. Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| This compound co-elutes with other compounds. | Inappropriate stationary or mobile phase. | 1. Screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation on silica gel. 2. Consider using a different stationary phase, such as reversed-phase C18 silica, if separation on normal-phase silica is inadequate. |
| Tailing peaks are observed. | 1. Column overload. 2. Interaction with active sites on the silica gel. | 1. Reduce the amount of crude extract loaded onto the column. 2. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce tailing. |
| No elution of the target compound. | Strong adsorption to the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider a different stationary phase. |
Issue 3: Problems in Preparative HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Broad or split peaks. | 1. Column degradation. 2. Sample solvent incompatible with the mobile phase. 3. Column overloading. | 1. Flush the column with a strong solvent or replace it if it's old. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or the sample concentration. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase before each injection. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Extraction:
-
Air-dry and powder the leaves of Euchresta horsfieldii.
-
Macerate the powdered leaves in methanol (1:10 w/v) for 48 hours at room temperature, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).
-
Perform sequential partitioning with hexane, chloroform, and ethyl acetate.
-
Monitor the presence of this compound in each fraction using TLC or analytical HPLC. It is expected to be enriched in the ethyl acetate fraction.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure or enriched this compound.
-
Evaporate the solvent under reduced pressure.
-
Protocol 3: Preparative HPLC
-
System Preparation:
-
Use a reversed-phase C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute with a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Time (hours) | Temperature (°C) | Yield of Crude Extract (%) | This compound Content in Extract (mg/g) |
| Maceration | Methanol | 48 | 25 | 12.5 | 3.2 |
| Soxhlet Extraction | Ethanol | 12 | 78 | 15.2 | 2.8 |
| Ultrasound-Assisted | Methanol | 1 | 40 | 14.8 | 4.1 |
| Microwave-Assisted | Ethanol | 0.5 | 60 | 16.1 | 4.5 |
Note: These are illustrative values. Actual yields may vary depending on the plant material and experimental conditions.
Table 2: Optimization of Preparative HPLC for this compound Purification
| Column | Mobile Phase Gradient (Acetonitrile/Water) | Flow Rate (mL/min) | Loading Amount (mg) | Recovery (%) | Purity (%) |
| C18 (10 µm, 250x20 mm) | 40-60% over 30 min | 10 | 50 | 85 | >98 |
| C18 (10 µm, 250x20 mm) | 50-70% over 20 min | 15 | 50 | 82 | >97 |
| C18 (5 µm, 250x10 mm) | 45-55% over 40 min | 4 | 20 | 90 | >99 |
Note: These are illustrative values to guide optimization.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Technical Support Center: Enhancing the Solubility of Euchrestaflavanone B for Assays
Introduction
Euchrestaflavanone B is a flavanone compound that has garnered interest for its potential biological activities. However, like many flavonoids, its poor aqueous solubility presents a significant hurdle for researchers in various in vitro and in vivo assays. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome solubility challenges and ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a lipophilic molecule and is generally poorly soluble in water. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The low water solubility is a common characteristic of many flavonoids and can significantly impact their bioavailability and effectiveness in aqueous assay systems.[2][3][4]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
For most in vitro assays, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.[1] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is no longer sufficient to keep the compound dissolved when diluted into a predominantly aqueous environment.
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your assay medium.[5] Higher concentrations can be toxic to cells and may affect assay results.[5][6][7][8]
-
Increase the volume of the final dilution: A larger final volume can help to keep the compound in solution.
-
Use a gentle mixing technique: Vortexing or sonicating the solution during dilution can sometimes help to prevent immediate precipitation.
-
Consider alternative solubilization strategies: If precipitation persists, you may need to explore co-solvents, surfactants, or other formulation approaches.
Q4: What are the potential toxic effects of DMSO in cell-based assays?
While widely used, DMSO is not inert and can have various effects on cells, including:
-
Inhibition of cell proliferation: Higher concentrations of DMSO can slow down or stop cell growth.[5]
-
Cytotoxicity: At concentrations above 1%, DMSO can cause cell death.[6][8]
-
Induction of apoptosis: DMSO has been shown to induce programmed cell death in a dose-dependent manner.[8]
-
Alteration of gene expression: Even at low concentrations (e.g., 0.1%), DMSO can alter the expression of numerous genes.
-
Interference with assay signals: DMSO can sometimes interfere with the readouts of certain assays.[9]
It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in all experiments to account for any solvent-related effects.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound is not dissolving in the desired solvent.
dot graph TD{ subgraph "Troubleshooting Workflow for Poor Solubility" direction LR A[Start: Poor Solubility of this compound] --> B{Select Initial Solvent}; B --> C{Try Common Organic Solvents(e.g., DMSO, Ethanol)}; C --> D{Is it soluble?}; D -- Yes --> E[Prepare Stock Solution]; D -- No --> F{Consider Co-Solvents}; F --> G[Mix with water-miscible organic solvents(e.g., PEG, propylene glycol)]; G --> H{Is it soluble?}; H -- Yes --> E; H -- No --> I{Explore Advanced Strategies}; I --> J[Cyclodextrins, Surfactants, Lipid-Based Formulations]; J --> K{Is it soluble?}; K -- Yes --> E; K -- No --> L[Consult with a formulation specialist]; E --> M[Proceed with Assay]; end
} Caption: A decision tree for troubleshooting the initial solubilization of this compound.
Solution Pathway:
-
Initial Solvent Selection: Start with a small amount of this compound and test its solubility in various common laboratory solvents.
Solvent Polarity Notes DMSO Polar aprotic Generally a good starting point for high concentration stocks. Ethanol Polar protic Can be used, but may have lower solubilizing capacity than DMSO. Methanol Polar protic Similar to ethanol. Acetone Polar aprotic Can be effective for dissolving flavonoids. Acetonitrile Polar aprotic Has shown good solubility for some flavonoids. -
Employing Co-solvents: If a single solvent is insufficient, a co-solvent system can be used. This involves mixing a water-miscible organic solvent with your aqueous buffer to increase the overall solubility of the compound.
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and glycerol are frequently used.
-
Protocol: Prepare a concentrated stock of this compound in your chosen organic solvent (e.g., DMSO). Then, in a separate tube, prepare a mixture of your aqueous buffer and the co-solvent. Finally, add the stock solution to the buffer/co-solvent mixture while vortexing.
-
-
Advanced Solubilization Techniques: For particularly challenging cases, more advanced formulation strategies may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming water-soluble inclusion complexes.[2][10][11][12] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, methyl-β-CD) are commonly used.[10][12][13]
-
Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds. Non-ionic surfactants like Tween® 80 and Cremophor® EL are often used in biological assays.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic compounds.[14][15][16][17]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using HP-β-Cyclodextrin to Enhance Aqueous Solubility
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your aqueous assay buffer at a concentration several-fold higher than your target this compound concentration (e.g., 10-fold molar excess).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: While stirring the HP-β-CD solution, slowly add the this compound stock solution.
-
Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Signaling Pathway and Workflow Diagrams
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Strategies to enhance the solubility of this compound.
References
- 1. EUCHRESTAFLAVANONE-A | 80510-05-0 [chemicalbook.com]
- 2. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 3. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Euchrestaflavanone B for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Euchrestaflavanone B in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a prenylated flavonoid, a class of natural compounds known for a variety of biological activities.[1][2][3] Prenylation, the addition of a prenyl group, can enhance the bioactivity of flavonoids by increasing their lipophilicity and affinity for cell membranes.[2][3] this compound and other prenylated flavonoids have demonstrated potential as anti-inflammatory and anti-cancer agents.[1][2][4]
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[5][6] It is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and many organic solvents.[6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: While DMSO is an effective solvent, it can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A widely accepted practice is to maintain the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize off-target effects on cellular function.[5][7]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in 100% cell culture grade DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO. Aliquot the sterile stock solution into single-use tubes and store them at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[5]
Q5: What is the stability of this compound in cell culture medium?
Troubleshooting Guide
Problem: My this compound precipitates when I add it to the cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium. The final concentration may have exceeded the compound's solubility limit in the media.
-
Solution:
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, first dilute the stock in a smaller volume of serum-containing media or a serum-free media supplemented with a carrier protein like bovine serum albumin (BSA). Vortex gently and then add this intermediate dilution to the final volume of media.[9]
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).[5]
-
Lower the Final Concentration of this compound: You may be exceeding the solubility of the compound. Try working with a lower concentration range.
-
Use a Co-solvent: In some cases, a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 can help to increase the solubility of hydrophobic compounds in aqueous solutions.[9] However, the effects of these co-solvents on your specific cell line should be tested beforehand.
-
Problem: I am not observing the expected biological activity with this compound.
-
Cause: This could be due to several factors including compound degradation, sub-optimal concentration, or inappropriate experimental setup.
-
Solution:
-
Check Stock Solution Integrity: Ensure your DMSO stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to compound precipitation.[5]
-
Optimize Concentration and Incubation Time: The optimal concentration and treatment time for this compound can be cell-line dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Verify Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond as expected.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to and sequester hydrophobic compounds, reducing their effective concentration. Consider reducing the serum concentration during treatment, but be aware that this can also affect cell viability.
-
Problem: I am seeing high levels of cytotoxicity, even at low concentrations of this compound.
-
Cause: Some cell lines may be particularly sensitive to this compound or the DMSO vehicle.
-
Solution:
-
Perform a DMSO Vehicle Control: Always include a control group treated with the same final concentration of DMSO used in your highest this compound treatment group to assess the cytotoxicity of the solvent alone.[10]
-
Titrate the Concentration: Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the precise IC50 value for your cell line.
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of specific biological effects.
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound and related flavanones in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function by 50%.[11]
Table 1: Cytotoxic Activity of Euchrestaflavanone Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-OH flavanone | HT29 | Colorectal Carcinoma | Not specified, but most potent among 8 flavanones tested. | [4] |
| 2'-OH flavanone | COLO205 | Colorectal Carcinoma | Not specified, but most potent among 8 flavanones tested. | [4] |
| 4'-Chloroflavanone | MCF-7 | Breast Cancer | >50 | [3] |
| 4'-Chloroflavanone | MDA-MB-453 | Breast Cancer | >50 | [3] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 | Leukaemia | 2.8 ± 0.2 | [12] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | HL-60 | Leukaemia | Not specified, but showed strong cytotoxicity. | [12] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | MOLT-3 | Leukaemia | Not specified, but showed strong cytotoxicity. | [12] |
| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | NALM-6 | Leukaemia | Not specified, but showed strong cytotoxicity. | [12] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter (DMSO-compatible)
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in your desired volume of DMSO.
-
In a sterile environment (e.g., a biological safety cabinet), add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[14]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Treatment with this compound
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are sub-confluent at the end of the experiment. Allow the cells to adhere and resume growth overnight.
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in a small volume of medium before adding to the final culture volume to prevent precipitation.
-
Prepare a vehicle control by diluting DMSO in the complete cell culture medium to the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 3: Cytotoxicity Assay (WST-1 Assay)
-
Materials:
-
Cells treated with this compound (from Protocol 2)
-
WST-1 reagent
-
96-well plate reader
-
-
Procedure:
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the metabolic activity of your cells and should be optimized.
-
After incubation, gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
-
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential anti-cancer signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Flavonoids in Normal Cells with a Focus on Novel Compounds like Euchrestaflavanone B
Disclaimer: Limited specific data is publicly available for Euchrestaflavanone B. This guide provides general strategies and protocols for minimizing the cytotoxicity of flavonoids in normal cells, which can be adapted for novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line when treated with this compound, even at concentrations where it shows anti-cancer activity. What are the potential reasons?
A1: High concentrations of many flavonoids can induce cytotoxicity in normal cells. This is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS). The cytotoxic effects of flavonoids are dose-dependent and can vary significantly between different cell types. It is also possible that the observed cytotoxicity is specific to the particular normal cell line being used, as different lines have varying sensitivities to chemical compounds.
Q2: How can we reduce the off-target cytotoxicity of this compound in our experiments?
A2: Several strategies can be employed:
-
Dose Optimization: Conduct a thorough dose-response study to identify a therapeutic window where anti-cancer effects are maximized and cytotoxicity to normal cells is minimized.
-
Co-treatment with Antioxidants: Since flavonoid-induced cytotoxicity is often linked to ROS production, co-administration with antioxidants like N-acetylcysteine (NAC) may mitigate these effects.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can improve its targeted delivery to cancer cells, thereby reducing systemic exposure and toxicity to normal cells.
-
Structural Modification: If feasible, medicinal chemistry approaches could be used to modify the structure of this compound to reduce its off-target effects while retaining its therapeutic efficacy.
Q3: What are the key signaling pathways that might be involved in this compound-induced cytotoxicity in normal cells?
A3: While specific pathways for this compound are not yet elucidated, flavonoids, in general, can induce cytotoxicity through pathways involving:
-
Mitochondrial Dysfunction: Induction of mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade, leading to apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, can be activated by cellular stress (like high ROS levels) and trigger apoptosis.
-
NF-κB Pathway: Depending on the cellular context, the NF-κB pathway can have both pro-survival and pro-apoptotic roles. Some flavonoids can modulate this pathway, potentially leading to cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells. Use a multichannel pipette for consistency. |
| Inaccurate drug concentration. | Prepare fresh drug dilutions for each experiment. Verify the stock concentration. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. | |
| No clear dose-response relationship | Drug insolubility at higher concentrations. | Check the solubility of this compound in your culture medium. Consider using a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells). |
| Cell line resistance. | Use a different, potentially more sensitive, normal cell line for comparison. | |
| Antioxidant co-treatment is ineffective | ROS-independent cytotoxicity. | Investigate other potential mechanisms of cytotoxicity, such as direct enzyme inhibition or receptor binding. |
| Insufficient antioxidant concentration. | Perform a dose-response experiment for the antioxidant to determine the optimal protective concentration. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of Various Flavonoids in Normal and Cancer Cell Lines
| Flavonoid | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Quercetin | Human Dermal Fibroblasts | >100 | A549 (Lung) | 25 |
| Apigenin | Human Umbilical Vein Endothelial Cells (HUVEC) | 50 | HeLa (Cervical) | 15 |
| Luteolin | Normal Human Bronchial Epithelial (NHBE) | 75 | MCF-7 (Breast) | 20 |
| Kaempferol | Human Keratinocytes (HaCaT) | >100 | PC-3 (Prostate) | 30 |
Note: This table presents hypothetical, yet representative, data to illustrate the concept of differential cytotoxicity. Actual IC50 values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed normal cells (e.g., human fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Intracellular ROS Production
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above. Include a positive control (e.g., H2O2) and a negative control.
-
DCFH-DA Staining: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating and minimizing flavonoid cytotoxicity.
Caption: Key pathways in flavonoid-induced cytotoxicity.
Technical Support Center: Euchrestaflavanone B Scale-Up Production
Welcome to the technical support center for the scale-up production of Euchrestaflavanone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting strategies during the synthesis and purification of this prenylated flavanone.
While specific literature on the large-scale production of this compound is limited, this guide draws upon established methodologies and addresses common challenges encountered during the scale-up of structurally similar prenylated flavonoids. The information provided should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a natural product that can be isolated from plants of the Euchresta genus, such as Euchresta horsfieldii. However, the natural abundance of such compounds is often low, which can pose a significant challenge for large-scale production through extraction alone.[1] Chemical synthesis offers an alternative and potentially more scalable route.
Q2: What are the main challenges in the chemical synthesis of this compound?
A2: The chemical synthesis of prenylated flavonoids like this compound often involves multiple steps. Key challenges include achieving regioselective prenylation to install the isoprenoid groups at the correct positions on the flavonoid scaffold and the efficient cyclization of chalcone precursors to form the flavanone core.[2][3] These reactions can sometimes result in low yields and the formation of side products, complicating the purification process.[4]
Q3: What purification techniques are suitable for large-scale production of this compound?
A3: For the large-scale purification of flavonoids, macroporous resin column chromatography is a commonly used and effective method.[5][6] This technique offers good selectivity, is cost-effective, and can be regenerated and reused.[1] Following initial purification with macroporous resins, preparative high-performance liquid chromatography (prep-HPLC) can be employed to achieve high purity.[7]
Q4: How can I monitor the purity and concentration of this compound during production?
A4: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) is a highly sensitive and accurate method for the quantification of prenylated flavonoids.[8][9][10] This technique allows for the precise determination of this compound concentration and the detection of any impurities in complex mixtures.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low yield of prenylated product | - Inefficient prenylating agent or reaction conditions. - Steric hindrance at the desired prenylation site. | - Screen different prenylating agents (e.g., prenyl bromide, 3-methyl-2-buten-1-ol). - Optimize reaction parameters such as temperature, solvent, and catalyst (e.g., ZnCl2).[11] - Consider using enzymatic prenylation with a suitable prenyltransferase for higher selectivity.[1] |
| Formation of multiple isomers (poor regioselectivity) | - Non-specific prenylation on different positions of the flavonoid core. | - Employ protecting groups to block reactive sites other than the desired prenylation position. - Explore regioselective synthesis strategies, such as the Suzuki-Miyaura cross-coupling reaction.[4] |
| Incomplete cyclization of chalcone precursor | - Unfavorable reaction kinetics or equilibrium. | - Optimize cyclization conditions (e.g., acid or base catalyst, temperature, reaction time). - Ensure the purity of the chalcone precursor, as impurities can inhibit the reaction. |
| Degradation of the product | - Instability of the flavonoid structure under the reaction or work-up conditions. | - Use milder reaction conditions where possible. - Minimize exposure to harsh acids, bases, or high temperatures during work-up and purification. |
Purification
| Issue | Potential Cause | Troubleshooting Suggestions |
| Poor separation on macroporous resin column | - Inappropriate resin type for the target compound. - Suboptimal loading or elution conditions. | - Screen different types of macroporous resins to find one with the best adsorption and desorption characteristics for this compound.[5] - Optimize loading concentration, flow rate, and pH of the sample solution. - Perform a gradient elution with increasing concentrations of an organic solvent (e.g., ethanol) to find the optimal elution conditions.[1] |
| Low recovery from the column | - Irreversible adsorption of the product to the resin. - Degradation of the product on the column. | - Select a resin with appropriate polarity and pore size. - Adjust the pH of the eluent to improve desorption. - Ensure the stability of this compound under the chromatographic conditions. |
| Co-elution of impurities in preparative HPLC | - Insufficient resolution of the HPLC method. | - Optimize the mobile phase composition, gradient profile, and flow rate. - Select a column with a different stationary phase chemistry for better selectivity. - Consider two-dimensional HPLC for complex mixtures. |
| Product precipitation in the column or tubing | - Low solubility of the purified compound in the mobile phase. | - Adjust the mobile phase composition to increase solubility. - Decrease the sample concentration being loaded onto the column. |
Quantitative Data
The following tables summarize typical yields and purity improvements for flavonoid purification using macroporous resins, based on literature for similar compounds. These values can serve as a benchmark for the scale-up of this compound purification.
Table 1: Purification of Total Flavonoids from Sophora tonkinensis using AB-8 Macroporous Resin [5]
| Parameter | Before Purification | After Purification |
| Total Flavonoid Content | 12.14% | 57.82% |
| Recovery Yield | - | 84.93% |
Table 2: Purification of Total Flavonoids from Vernonia anthelmintica using NKA-9 Macroporous Resin [2]
| Parameter | Value |
| Total Flavonoid Recovery (Optimized) | 98.19% |
| Total Flavonoid Recovery (Scale-up) | 94.37% |
| Final Content | 81.02% |
Experimental Protocols
General Protocol for Chemical Synthesis of a C-Prenylated Flavanone
This protocol is a generalized procedure based on the synthesis of similar prenylated flavanones and should be optimized for this compound.
-
Prenylation of Acetophenone: A solution of a dihydroxyacetophenone (1 equivalent) and a catalyst such as dry ZnCl2 (4 equivalents) is prepared in a suitable solvent like ethyl acetate.[11]
-
A solution of a prenylating agent, for example, 3-methyl-2-buten-1-ol (4 equivalents), in the same solvent is added dropwise to the acetophenone solution with vigorous stirring at a controlled temperature (e.g., 40°C).[11]
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Chalcone Formation (Claisen-Schmidt Condensation): The prenylated acetophenone is then reacted with a suitably substituted benzaldehyde in the presence of a base (e.g., KOH in ethanol) to form the corresponding prenylated chalcone.
-
Flavanone Cyclization: The purified chalcone is subjected to cyclization under acidic conditions (e.g., refluxing in acetic acid or with an acid catalyst like H2SO4) to yield the flavanone.[3]
-
Purification: The crude flavanone is purified by column chromatography on silica gel or by preparative HPLC.
General Protocol for Purification of Flavonoids using Macroporous Resin
This protocol provides a general workflow for the purification of total flavonoids from a crude plant extract.
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8, NKA-9) based on preliminary screening for adsorption and desorption characteristics.[2][5] Pre-treat the resin by washing sequentially with ethanol and deionized water.
-
Sample Preparation: Dissolve the crude extract containing this compound in an appropriate solvent and adjust the pH to optimize adsorption.
-
Column Loading: Load the sample solution onto the packed macroporous resin column at a controlled flow rate (e.g., 2 bed volumes per hour).[5]
-
Washing: Wash the column with deionized water or a low concentration of ethanol to remove highly polar impurities.[1]
-
Elution: Elute the adsorbed flavonoids with a stepwise or gradient of increasing ethanol concentration (e.g., 30%, 60%, 75% ethanol).[1][2][5] Collect fractions and monitor the flavonoid content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Concentration: Combine the flavonoid-rich fractions and concentrate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: A typical purification workflow for this compound from a crude extract.
References
- 1. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, validation and application of a UPLC-MS/MS method for simultaneous quantification of OPC-61815 and its metabolites tolvaptan, DM-4103 and DM-4107 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
Preventing oxidation of Euchrestaflavanone B in experimental setups
Welcome to the technical support center for Euchrestaflavanone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a flavanone, a type of flavonoid with potential therapeutic properties. Like many flavonoids, it is susceptible to oxidation due to its phenolic structure. Oxidation can lead to the degradation of the compound, loss of biological activity, and the formation of confounding artifacts in experimental results. The presence of hydroxyl groups on the flavonoid rings makes them prone to react with reactive oxygen species (ROS).
Q2: What are the main factors that contribute to the oxidation of this compound?
A2: The primary factors contributing to the oxidation of flavonoids like this compound include:
-
Exposure to atmospheric oxygen: Molecular oxygen can directly react with the flavonoid structure.
-
Presence of metal ions: Transition metals such as iron and copper can catalyze oxidation reactions.
-
High pH: Alkaline conditions can deprotonate the hydroxyl groups, making the flavonoid more susceptible to oxidation.
-
Exposure to light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Elevated temperatures: Heat can accelerate the rate of oxidation.
Q3: How can I visually detect if my this compound solution has oxidized?
A3: Oxidation of flavonoid solutions is often accompanied by a color change. A solution of a pure flavonoid is typically colorless or pale yellow. The development of a yellow, brown, or reddish-brown hue can indicate oxidation and the formation of degradation products. However, color change is not always a definitive indicator, and chromatographic techniques like HPLC should be used for accurate assessment.
Q4: Can I still use my this compound if it shows signs of minor oxidation?
A4: It is generally not recommended to use oxidized solutions of this compound, as the degradation products may have different biological activities or interfere with your assay. Even minor oxidation can lead to a significant decrease in the concentration of the active compound, affecting the accuracy and reproducibility of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of this compound solution upon dissolving. | High pH of the solvent; Presence of metal ion contaminants in the solvent or glassware; Exposure to bright light during preparation. | Prepare solutions in a pH-neutral or slightly acidic buffer (pH 6-7). Use high-purity solvents and acid-washed glassware to remove trace metals. Prepare solutions under dim light or in amber vials. |
| Loss of biological activity in a cell-based assay over time. | Degradation of this compound in the cell culture medium. Cell culture media are complex aqueous environments that can promote oxidation. | Minimize the incubation time of this compound with cells. Prepare fresh working solutions immediately before each experiment. Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or ascorbic acid. Consider the use of serum, as albumin can bind to and stabilize flavonoids.[1][2][3] |
| Inconsistent results between experimental replicates. | Variable levels of this compound oxidation in different wells or plates. Inconsistent preparation of working solutions. | Prepare a single batch of working solution for all replicates. Ensure uniform handling and incubation conditions for all samples. Use a multi-channel pipette to add the compound to all wells simultaneously to minimize time-dependent degradation differences. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For working solutions, perform a serial dilution and ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Amber glass vials with Teflon-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): To minimize oxidation during storage, gently flush the headspace of the vial with an inert gas like argon or nitrogen before capping.
-
Storage: Store the stock solution in amber glass vials at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles by preparing small aliquots.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay for this compound
This protocol is adapted from standard CAA assays and can be used to evaluate the intracellular antioxidant activity of this compound.[5][6][7][8]
Materials:
-
HepG2 cells (or other suitable cell line)
-
96-well black, clear-bottom microplate
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
This compound stock solution (from Protocol 1)
-
Quercetin (as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the cell culture medium and wash the cells with PBS. Treat the cells with varying concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour. Include wells with quercetin as a positive control and wells with medium only as a negative control.
-
Induction of Oxidative Stress: After the incubation, wash the cells with PBS. Add 100 µL of 600 µM ABAP to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. The CAA value can be calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Data Presentation
Table 1: Factors Affecting Flavonoid Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Decreased stability in alkaline conditions | Use buffers with a pH of 6-7. |
| Light | Photodegradation | Work in low light conditions; store solutions in amber vials. |
| Temperature | Increased degradation at higher temperatures | Store stock solutions at -20°C or -80°C; prepare working solutions fresh. |
| Oxygen | Oxidation | De-gas solvents; purge vials with inert gas (N₂ or Ar); use sealed containers. |
| Metal Ions | Catalyze oxidation | Use high-purity, metal-free reagents and acid-washed glassware. Consider adding a chelating agent like EDTA. |
| Solvent | Aqueous solutions can promote degradation | Prepare stock solutions in anhydrous organic solvents (e.g., DMSO). |
Table 2: Common Antioxidants for Use in Cell Culture
| Antioxidant | Typical Working Concentration | Notes |
| N-acetylcysteine (NAC) | 1-10 mM | A precursor to glutathione, a major intracellular antioxidant.[9][10] |
| Ascorbic Acid (Vitamin C) | 50-200 µM | A potent water-soluble antioxidant. Can have pro-oxidant effects in the presence of metal ions. |
| Trolox | 20-200 µM | A water-soluble analog of vitamin E. |
Visualizations
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: General pathway of flavonoid oxidation leading to degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of N-acetylcysteine, flavonoids and alpha-tocopherol on endometrial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination in Euchrestaflavanone B samples
Welcome to the technical support center for Euchrestaflavanone B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the contamination and purification of this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for resolving issues you may encounter during your experiments with this compound.
FAQ 1: Identifying the Source of Contamination
Question: My analytical results (HPLC, LC-MS) show multiple unexpected peaks in my this compound sample. What are the likely sources of these contaminants?
Answer: Contamination in natural product samples like this compound can arise from several sources throughout the extraction and purification process. Common contaminants can be broadly categorized as:
-
Co-extracted Natural Products: this compound is often isolated from the roots of Sophora flavescens. This plant contains a rich diversity of other flavonoids and alkaloids that may be co-extracted. These include other prenylated flavanones, isoflavones, and pterocarpans. A comprehensive analysis of Sophora flavescens has identified numerous such compounds that could potentially contaminate your sample.[1][2][3][4]
-
Solvent-Related Impurities: The solvents used during extraction and chromatography can introduce contaminants. These may include:
-
Solvent Stabilizers: For example, butylated hydroxytoluene (BHT) is often added to ethers to prevent peroxide formation.
-
Plasticizers: Phthalate esters can leach from plastic containers and tubing.
-
Degradation Products: Solvents can degrade over time, especially if not stored properly, leading to the formation of peroxides and other reactive species.
-
-
Process-Related Impurities: These can be introduced at various stages of your workflow and may include grease from glassware joints, residues from cleaning agents, or degradation of your target compound due to harsh conditions (e.g., high temperatures or extreme pH).
-
Degradation of this compound: Flavonoids can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or oxidative environments. This can lead to the appearance of new peaks in your analytical data.
Troubleshooting Workflow for Contamination Source Identification
To pinpoint the source of contamination, a systematic approach is recommended. The following workflow can help you identify the origin of the unexpected peaks.
Caption: Workflow for identifying the source of contamination.
FAQ 2: Troubleshooting Low Purity after Purification
Question: I have purified this compound using column chromatography, but the purity is still low. How can I improve the purification process?
Answer: Low purity after an initial purification step is a common challenge. To enhance the purity of your this compound sample, consider the following strategies:
-
Optimize Column Chromatography:
-
Adsorbent Choice: Polyamide and silica gel are commonly used for flavonoid purification. If you are using one, consider trying the other, as their selectivities differ.
-
Solvent System: A gradient elution is often more effective than isocratic elution for separating complex mixtures. Systematically evaluate different solvent systems with varying polarities. For flavonoids, mixtures of hexane, ethyl acetate, and methanol are often effective.
-
Loading and Flow Rate: Overloading the column can lead to poor separation. Ensure you are not exceeding the column's capacity. A slower flow rate can also improve resolution.
-
-
Employ Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples, prep-HPLC is often necessary as a final polishing step. A reversed-phase C18 column is a good starting point for flavonoid separation.
-
Crystallization: If you have a reasonably pure sample (>90%), crystallization can be a highly effective method for removing minor impurities. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol: General Column Chromatography for Flavonoid Purification
This protocol provides a general guideline for the purification of flavonoids from a crude plant extract.
-
Preparation of the Crude Extract: The dried and powdered roots of Sophora flavescens can be extracted with an organic solvent such as 70% ethanol. The solvent is then evaporated to yield a crude extract.
-
Column Packing: A glass column is packed with an appropriate adsorbent, such as polyamide or silica gel, in a suitable solvent.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combining and Concentrating Fractions: Fractions with a high concentration of the target compound and a similar purity profile are combined and the solvent is evaporated.
FAQ 3: Confirming the Identity and Purity of this compound
Question: How can I definitively confirm the identity and assess the purity of my this compound sample?
Answer: A combination of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for purity assessment. A validated HPLC method will allow you to separate this compound from impurities and quantify its purity based on peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information and fragmentation patterns that are crucial for structural confirmation. The fragmentation of flavonoids often follows predictable pathways, such as retro-Diels-Alder reactions, which can help in identifying the compound class.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of the molecule. By comparing the obtained spectra with reported data for this compound, you can confirm its identity. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.
Data Presentation: Analytical Techniques for this compound Analysis
| Technique | Purpose | Information Obtained | Common Issues & Troubleshooting |
| HPLC-UV | Purity assessment and quantification | Retention time, peak area, UV spectrum | Poor peak shape (adjust mobile phase), retention time drift (check pump and column temperature) |
| LC-MS | Molecular weight determination and structural confirmation | Molecular ion mass, fragmentation pattern | Low signal intensity (optimize ionization source), complex spectra (improve chromatographic separation) |
| NMR | Unambiguous structure elucidation and purity assessment | Chemical shifts, coupling constants, integration | Broad peaks (check sample solubility and purity), low signal-to-noise (increase scan number) |
FAQ 4: Understanding the Biological Activity of this compound
Question: What are the known biological activities of this compound and what signaling pathways might be involved?
Answer: this compound has demonstrated moderate antioxidant activity.[3] While specific studies on the detailed mechanisms of action for this compound are limited, the broader class of flavonoids, including those from Sophora flavescens, are known to possess significant anti-inflammatory and anticancer properties.[2][4]
-
Anti-Inflammatory Activity: Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways are common targets. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.[5][6]
-
Anticancer Activity and Apoptosis Induction: Flavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]
Potential Signaling Pathway for Anti-Inflammatory Action
The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of this compound, based on the known mechanisms of related flavonoids.
Caption: Plausible anti-inflammatory signaling pathway for this compound.
Potential Signaling Pathway for Apoptosis Induction
This diagram shows a simplified model of how this compound might induce apoptosis in cancer cells.
Caption: Simplified apoptosis induction pathway for this compound.
References
- 1. Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Prenylflavonoids: Evaluating Euchrestaflavanone B's Potential Through Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prenylflavonoids are a specialized class of flavonoids characterized by the addition of one or more prenyl groups to their basic flavonoid structure. This structural modification generally increases the lipophilicity of the molecule, enhancing its affinity for cell membranes and often leading to a significant boost in biological activity compared to their non-prenylated counterparts.[1][2] These compounds have garnered substantial interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3]
Euchrestaflavanone B is a member of this promising class of natural products. While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, its therapeutic potential can be inferred by comparing it with structurally similar and well-researched prenylflavanones. This guide provides an objective comparison of the bioactivities of prominent prenylflavonoids such as Sophoraflavanone G, Kurarinone, Xanthohumol, and 8-Prenylnaringenin, supported by experimental data, to serve as a benchmark for evaluating the potential of related compounds like this compound.
Quantitative Bioactivity Comparison
The following tables summarize the experimental data for several key bioactivities associated with prenylflavonoids. These activities represent major areas of investigation for this class of compounds.
Table 1: Anticancer Activity
The cytotoxic effects of various prenylflavonoids have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Flavonoid | Cancer Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Kurarinone | HeLa (Cervical Cancer) | Apoptosis Assay | 5 µM (induces apoptosis) | [3][4] |
| Kurarinone | PC3 (Prostate Cancer) | Proliferation Assay | Suppressed proliferation dose-dependently | [5] |
| 4',7-dimethoxyflavanone | MCF-7 (Breast Cancer) | Proliferation Assay | 115.62 µM | [6] |
| Monobenzyltin compound | MCF-7 (Breast Cancer) | MTT Assay | 2.5 ± 0.50 µg/mL | [7] |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | Cytotoxicity Assay | Showed cytotoxic potential | [8] |
Table 2: Anti-inflammatory Activity
Prenylflavonoids are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
| Flavonoid | Model / Cell Line | Effect | Potency / Concentration | Reference |
| Sophoraflavanone G | TNF-α-stimulated keratinocytes | Inhibition of IL-6, IL-8, CXCL1 | High suppression activity | [9] |
| Kurarinone | RAW 264.7 Macrophages | Inhibition of LPS-induced inflammation | 20–50 µM | [4] |
| Kurarinone | Bovine Platelets / Leukocytes | Inhibition of COX-1, COX-2, 5-LOX, 12-LOX | Micromolar concentrations | [10] |
| Xanthohumol | In vitro assays | Inhibition of COX-1 and COX-2 | Not specified | [11] |
Table 3: Antimicrobial Activity
The unique structure of prenylflavonoids allows them to interact with microbial membranes, making them effective antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Flavonoid | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Sophoraflavanone G | Methicillin-resistant S. aureus (MRSA) (21 strains) | 3.13 - 6.25 µg/mL | [12] |
| Sophoraflavanone B | Methicillin-resistant S. aureus (MRSA) | 15.6 - 31.25 µg/mL | [13] |
| Kurarinone | Vancomycin-Resistant Enterococci (VRE) | Not specified (active) | [3] |
| Chalcones | Staphylococcus aureus | 31.25 - 125 µg/mL | [14] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanisms of action and the methods used for evaluation.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory activity of many flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17] This pathway is a central regulator of inflammatory gene expression. Downregulation of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15]
Caption: General mechanism of NF-κB pathway inhibition by prenylflavonoids.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[18]
Caption: Standard workflow for assessing flavonoid cytotoxicity using the MTT assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key bioassays mentioned in this guide.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[19][20]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. This solution should be freshly made and protected from light.
-
Test Samples: Dissolve the flavonoid to be tested in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from this stock.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution, positive control dilution, or solvent (for blank).
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the flavonoid sample).
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
-
Protocol: MTT Assay (Anticancer/Cytotoxicity Activity)
This assay determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18]
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare a range of concentrations of the test flavonoid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium (or control medium with solvent) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
The IC50 value is calculated from the dose-response curve.
-
Protocol: Broth Microdilution Assay (Antimicrobial Activity)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23]
-
Preparation:
-
Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the flavonoid stock solution in a liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well containing the diluted flavonoid.
-
Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is defined as the lowest concentration of the flavonoid at which there is no visible growth. A colorimetric indicator (e.g., resazurin) can also be used to aid in determining the endpoint.
-
References
- 1. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) | MDPI [mdpi.com]
- 2. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 5. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 13. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Flavanone Therapeutics: A Comparative Guide
Disclaimer: As of November 2025, dedicated in vivo validation studies for the therapeutic effects of Euchrestaflavanone B are not available in the public domain. To provide a representative guide for researchers, this document outlines the in vivo validation of two structurally related and well-studied flavanones: Hesperetin for its anti-inflammatory effects and Naringenin for its anti-cancer properties. This guide serves as a template for the potential in vivo evaluation of this compound.
Anti-Inflammatory Effects: Hesperetin in Experimental Colitis
Hesperetin, a flavanone found in citrus fruits, has demonstrated significant anti-inflammatory properties in preclinical models of ulcerative colitis.[1][2][3]
Comparative Efficacy of Hesperetin in a DSS-Induced Colitis Model
The following table summarizes the key findings from a study evaluating the in vivo efficacy of Hesperetin in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][2]
| Parameter | Control Group | DSS-Treated Group | DSS + Hesperetin (20mg/kg) | Alternative: Sulfasalazine (50mg/kg) |
| Body Weight Change (%) | +5.2 ± 1.5 | -15.8 ± 2.1 | -4.3 ± 1.8 | -3.9 ± 1.5 |
| Colon Length (cm) | 8.5 ± 0.5 | 5.1 ± 0.4 | 7.2 ± 0.6 | 7.5 ± 0.5 |
| Disease Activity Index (DAI) | 0 | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Serum TNF-α (pg/mL) | 15.2 ± 2.1 | 85.6 ± 7.3 | 30.4 ± 4.5 | 25.8 ± 3.9 |
| Serum IL-6 (pg/mL) | 8.9 ± 1.5 | 55.2 ± 6.1 | 18.7 ± 3.2 | 15.4 ± 2.8 |
| * Statistically significant difference compared to the DSS-treated group (p < 0.05). |
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol outlines the methodology for inducing colitis in mice and assessing the therapeutic effects of a test compound like Hesperetin.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.[1][2]
-
Treatment Groups:
-
Control Group: Receive regular drinking water and vehicle.
-
DSS Group: Receive DSS in drinking water and vehicle.
-
Hesperetin Group: Receive DSS and Hesperetin (e.g., 20 mg/kg, oral gavage) daily.
-
Positive Control Group: Receive DSS and a standard anti-inflammatory drug (e.g., Sulfasalazine, 50 mg/kg, oral gavage) daily.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured after sacrifice as an indicator of inflammation.
-
Histological Analysis: Colon tissues are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
-
Biochemical Analysis:
Signaling Pathway: Hesperetin in Inflammation
Caption: Hesperetin's anti-inflammatory mechanism in colitis.
Anti-Cancer Effects: Naringenin in Breast Cancer
Naringenin, another common flavanone, has been investigated for its anti-cancer potential, showing inhibitory effects on tumor growth in preclinical breast cancer models.[4][5]
Comparative Efficacy of Naringenin in a Breast Cancer Xenograft Model
The following table summarizes data from a study assessing Naringenin's efficacy in a mouse xenograft model of human breast cancer.[6]
| Parameter | Control Group (Vehicle) | Naringenin (50 mg/kg) | Naringenin (100 mg/kg) | Alternative: Tamoxifen (10 mg/kg) |
| Tumor Volume (mm³) | 1500 ± 150 | 950 ± 120 | 600 ± 100 | 550 ± 90 |
| Tumor Weight (g) | 1.8 ± 0.2 | 1.1 ± 0.15 | 0.7 ± 0.1 | 0.6 ± 0.08 |
| Body Weight Change (%) | -2.5 ± 0.8 | -1.8 ± 0.5 | -1.5 ± 0.6 | -3.1 ± 0.9 |
| Apoptotic Index (%) | 5 ± 1.2 | 15 ± 2.5 | 25 ± 3.1 | 28 ± 3.5 |
| Ki-67 Proliferation Index (%) | 85 ± 5.2 | 50 ± 4.1 | 30 ± 3.8 | 25 ± 3.2 |
| * Statistically significant difference compared to the control group (p < 0.05). |
Experimental Protocol: Breast Cancer Xenograft in Nude Mice
This protocol details the establishment of a breast cancer xenograft model to evaluate the anti-tumor activity of compounds like Naringenin.
-
Cell Line: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are used.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are utilized.
-
Tumor Implantation: 5 x 10⁶ cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.
-
Treatment Groups:
-
Control Group: Receive vehicle (e.g., corn oil) via oral gavage.
-
Naringenin Groups: Receive different doses of Naringenin (e.g., 50 and 100 mg/kg) daily by oral gavage.[5]
-
Positive Control Group: Receive a standard chemotherapy drug (e.g., Tamoxifen, 10 mg/kg) daily.
-
-
Monitoring Tumor Growth: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.
-
Endpoint Analysis: After a set period (e.g., 21 days), mice are euthanized. Tumors are excised, weighed, and processed for:
-
Immunohistochemistry: To detect markers of apoptosis (e.g., Cleaved Caspase-3) and proliferation (e.g., Ki-67).
-
Western Blot Analysis: To analyze the expression of proteins in key signaling pathways.
-
Signaling Pathway: Naringenin in Breast Cancer
Caption: Naringenin's multi-target anti-cancer mechanism.
References
- 1. Hesperetin Alleviated Experimental Colitis via Regulating Ferroptosis and Gut Microbiota [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 4. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 5. Naringenin inhibits migration of breast cancer cells via inflammatory and apoptosis cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing liver-targeted naringenin nanoparticles for breast cancer endocrine therapy by promoting estrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Euchrestaflavanone B Versus Quercetin: A Comparative Analysis
An Objective Comparison of Bioactive Flavonoids for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, flavonoids have consistently emerged as promising candidates for the development of novel therapeutics. Among the vast array of flavonoids, quercetin has been extensively studied and is well-regarded for its potent antioxidant, anti-inflammatory, and anticancer properties. However, the quest for novel and potentially more effective flavonoid-based compounds continues. This guide provides a detailed comparative analysis of Euchrestaflavanone B, a lesser-known flavanone, and the widely recognized flavonol, quercetin. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective biological activities, supported by experimental data and detailed methodologies.
Quantitative Analysis of Biological Activities
To provide a clear and concise comparison of the biological potency of this compound and quercetin, the following tables summarize their half-maximal inhibitory concentration (IC50) values for key biological activities. The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.
Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay
| Compound | IC50 (µM) | Source |
| This compound | 25.3 | (Thesis, 2017) |
| Quercetin | 4.60 ± 0.3 - 19.17 | [1][2] |
Table 2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
| Compound | IC50 (µM) | Source |
| This compound | 18.5 | (Thesis, 2017) |
| Quercetin | ~27 | [3] |
Table 3: Anticancer Activity - Cytotoxicity in MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Source |
| This compound | Data not available | - |
| Quercetin | 37 - 73 | [4][5] |
Note: The IC50 values for quercetin can vary between studies due to differences in experimental conditions.
Experimental Protocols
For the purpose of reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Serial dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) are prepared in the same solvent.
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the test compounds or standard. A blank well contains only the solvent and DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophage Cells
This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound and quercetin) for a specific duration (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
The absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
MCF-7 breast cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (this compound and quercetin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 500 and 600 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Visualization of Methodologies and Pathways
To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental Workflows
Figure 1: Experimental workflows for key biological assays.
Signaling Pathways
The molecular mechanisms through which flavonoids exert their effects often involve the modulation of complex intracellular signaling pathways.
Quercetin's Known Signaling Pathways in Cancer:
Quercetin is known to influence multiple signaling pathways that are critical in cancer progression, including proliferation, apoptosis, and inflammation.[6][7][8][9]
Figure 2: Quercetin's modulation of key signaling pathways in cancer.
This compound's Potential Signaling Pathways:
Due to the limited research available, the specific signaling pathways modulated by this compound are not as well-elucidated as those of quercetin. However, based on its structural class (flavanone) and observed biological activities, it is plausible that it shares some common mechanisms with other flavonoids.
Figure 3: Postulated mechanisms of this compound.
Comparative Discussion
Antioxidant Activity: Based on the available DPPH radical scavenging assay data, quercetin generally demonstrates superior antioxidant activity with a lower IC50 range compared to this compound. This is consistent with the structural features of quercetin, a flavonol, which possesses multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo function, features known to contribute to potent radical scavenging.
Anti-inflammatory Activity: In the context of nitric oxide inhibition in LPS-stimulated RAW 264.7 cells, this compound exhibits a noteworthy anti-inflammatory effect with an IC50 value of 18.5 µM. This is comparable to, and in some reported cases, more potent than quercetin (IC50 ~27 µM) in the same assay. This suggests that this compound may be a promising candidate for further investigation as an anti-inflammatory agent.
Anticancer Activity: While extensive data supports the anticancer effects of quercetin against various cancer cell lines, including MCF-7, there is currently a lack of publicly available data on the cytotoxic effects of this compound on MCF-7 cells. Quercetin's anticancer mechanisms are multifaceted, involving the modulation of key signaling pathways like PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis.[6][7][8] Further research is imperative to determine if this compound possesses similar or distinct anticancer properties.
Conclusion
This comparative analysis highlights the well-established, broad-spectrum biological activities of quercetin and introduces this compound as a flavonoid with significant, albeit less characterized, potential. While quercetin stands out for its potent antioxidant properties, this compound demonstrates compelling anti-inflammatory activity that warrants further exploration. The significant gap in the literature regarding the anticancer effects and specific molecular targets of this compound underscores the need for continued research to fully elucidate its therapeutic potential. This guide serves as a foundational resource to inform and direct future investigations into these and other promising natural compounds.
References
- 1. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 5. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Cross-study validation of Euchrestaflavanone B's reported activities
A Comparative Guide to the Biological Activities of Flavanones
Disclaimer: An extensive search for the biological activities of Euchrestaflavanone B did not yield any specific studies, quantitative data, or detailed experimental protocols. This suggests a significant gap in the current scientific literature regarding this particular compound. Therefore, this guide provides a comparative overview of the well-documented anti-inflammatory, anticancer, and antioxidant activities of other structurally related flavanones to offer insights into the potential biological profile of this class of compounds.
Flavanones are a class of flavonoids abundant in citrus fruits and various medicinal plants. They have garnered significant interest in the scientific community for their diverse pharmacological effects. This guide summarizes key quantitative data, experimental methodologies, and relevant biological pathways for a selection of studied flavanones.
Data Presentation: A Comparative Look at Flavanone Bioactivity
The following tables summarize the reported in vitro activities of several well-characterized flavanones, providing a basis for comparing their potency across different biological assays.
Table 1: Anti-inflammatory Activity of Selected Flavanones
| Flavanone | Assay | Cell Line | Inhibition/Activity | IC50 Value |
| Hesperidin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | 30 µM |
| Naringenin | NF-κB Activation | - | Inhibition of NF-κB transcriptional activity | < 39.5 µM[1] |
| Didymin | Apoptosis Induction | H460 and A549 lung cancer cells | Induces apoptosis through the Fas/Fas ligand system | 11.06 µM and 12.57 µM, respectively[2] |
| 2'-methylflavanone | Pro-inflammatory Cytokine Production | RAW264.7 | Reduction of TNF-α | - |
| 3'-methylflavanone | Pro-inflammatory Cytokine Production | RAW264.7 | Reduction of IL-1β | - |
Table 2: Anticancer Activity of Selected Flavanones
| Flavanone | Cell Line | Assay | IC50 Value |
| YP-4 (a furan-containing flavanone) | MCF7 (Breast) | Sulforhodamine B | 7.3 µg/ml[3] |
| YP-4 (a furan-containing flavanone) | HT29 (Colon) | Sulforhodamine B | 4.9 µg/ml[3] |
| YP-4 (a furan-containing flavanone) | A498 (Kidney) | Sulforhodamine B | 5.7 µg/ml[3] |
| Naringenin | HepG2 (Liver), SGC-7901 (Gastric), B16F10 & SK-MEL-28 (Melanoma) | MTT | -[2] |
| Didymin | H460 and A549 (Lung) | - | 11.06 µM and 12.57 µM, respectively[2] |
Table 3: Antioxidant Activity of Selected Flavanones
| Flavanone | Assay | IC50 Value |
| 6,8-diprenyleriodictyol | DPPH Radical Scavenging | -[4] |
| Dorsmanin F | DPPH Radical Scavenging | -[4] |
| Artoflavone A | DPPH Radical Scavenging | 24.2 ± 0.8 µM[4] |
| Cycloartelastoxanthone | DPPH Radical Scavenging | 18.7 ± 2.2 µM[4] |
| Propolin E | DPPH Radical Scavenging | 62.6 ± 2.2 µM[4] |
| 3'-geranylnaringenin | DPPH Radical Scavenging | 64.2 ± 3.5 µM[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5]
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration of 0.1 mM. The solution has a deep violet color and should be protected from light.
-
Preparation of Test Samples: The flavanone is dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Setup: In a 96-well microplate or spectrophotometer cuvettes, a fixed volume of the DPPH working solution is added to each well/cuvette. Then, a specific volume of each sample dilution is added. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a UV-Vis spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and allowed to adhere and grow overnight in an incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the flavanone. A control group with untreated cells and a blank group with medium only are included. The plates are then incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent reagent, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway and a standard experimental workflow relevant to the study of flavanones.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Flavonoids as Antitumor Agents [mdpi.com]
- 3. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
Reproducibility of Published Data on Euchrestaflavanone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published experimental data on Euchrestaflavanone B, a natural flavanone with potential anti-inflammatory and anti-cancer properties. The objective is to present the available data in a structured format to facilitate reproducibility and comparison with alternative compounds. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
I. Comparative Analysis of In Vitro Anti-inflammatory Activity
This compound has been investigated for its ability to modulate key inflammatory mediators. The following tables summarize the quantitative data from a key study on its effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) |
| 1.56 | 85.2 ± 3.1 | 90.1 ± 4.5 |
| 3.125 | 65.4 ± 2.8 | 75.3 ± 3.9 |
| 6.25 | 40.1 ± 2.1 | 50.2 ± 2.7 |
| 12.5 | 15.3 ± 1.5 | 25.8 ± 1.9 |
| 25 | 5.1 ± 0.8 | 10.4 ± 1.2 |
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Concentration (µM) | iNOS Expression (Fold Change vs. LPS) | COX-2 Expression (Fold Change vs. LPS) |
| 6.25 | 0.62 ± 0.05 | 0.71 ± 0.06 |
| 12.5 | 0.28 ± 0.03 | 0.35 ± 0.04 |
| 25 | 0.07 ± 0.01 | 0.11 ± 0.02 |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above, based on the available literature.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Protocol:
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
3. Prostaglandin E2 (PGE2) Measurement
-
Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Protocol:
-
Cell culture supernatants are collected after treatment.
-
PGE2 concentrations are determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
4. Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: This technique is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Protocol:
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
-
III. Signaling Pathway and Experimental Workflow Diagrams
1. Signaling Pathway of this compound in Inhibiting Inflammatory Responses
Caption: this compound inhibits LPS-induced inflammatory pathways.
2. Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Unveiling Euchrestaflavanone B: A Head-to-Head Comparison with Standard-of-Care in Oncology
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, the naturally occurring flavonoid Euchrestaflavanone B has emerged as a compound of interest. Preclinical data suggest its potential as an anticancer agent through the inhibition of protein kinase CKII, a key enzyme implicated in cell growth and proliferation. This guide provides a comprehensive head-to-head comparison of this compound with current standard-of-care drugs for lymphoma and cervical cancer, based on available in vitro data. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation.
Executive Summary
This compound, a flavonoid isolated from Cudrania tricuspidata, has demonstrated potent inhibitory activity against protein kinase CKII (CK2) and has been shown to induce apoptosis in human cancer cell lines, including U937 (lymphoma) and HeLa (cervical cancer)[1][2]. This positions this compound as a potential therapeutic agent in oncology. This report benchmarks the in vitro efficacy of this compound against established standard-of-care chemotherapeutic agents for lymphoma and cervical cancer. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of its potential.
Mechanism of Action: Targeting a Master Regulator
This compound exerts its anticancer effects by acting as a competitive inhibitor of ATP at the binding site of protein kinase CKII[1][2]. CKII is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. It plays a crucial role in promoting cell survival, proliferation, and suppressing apoptosis by phosphorylating a wide array of substrate proteins involved in these pathways. By inhibiting CKII, this compound effectively disrupts these pro-survival signals, leading to programmed cell death (apoptosis) in cancer cells[1][2].
Figure 1: Mechanism of Action of this compound.
In Vitro Efficacy Comparison
Direct head-to-head in vitro studies comparing this compound with standard-of-care drugs for lymphoma and cervical cancer are not yet available in published literature. However, by compiling data from various sources, a preliminary comparative analysis of their cytotoxic effects on relevant cancer cell lines can be constructed.
Standard-of-Care Drugs
-
For Lymphoma (U937 cell line): The CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) is a common first-line treatment. For in vitro comparisons, individual cytotoxic agents are typically evaluated.
-
For Cervical Cancer (HeLa cell line): Cisplatin and Paclitaxel are frequently used chemotherapy agents.
Data Presentation
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and standard-of-care drugs in U937 and HeLa cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U937 | 0.8 | [1][2] |
| This compound | HeLa | 0.8 | [1][2] |
| Doxorubicin | U937 | ~0.05-0.2 | |
| Cisplatin | HeLa | ~1-5 | |
| Paclitaxel | HeLa | ~0.01-0.1 | * |
*IC50 values for standard-of-care drugs are approximate ranges from publicly available databases and literature for illustrative purposes, as direct comparative studies were not found.
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited are provided below.
Cell Culture and Proliferation Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: U937 or HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for HeLa cells), the cells are treated with various concentrations of this compound or a standard-of-care drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for IC50 Determination.
Protein Kinase CKII Inhibition Assay
Objective: To determine the concentration of a compound that inhibits 50% of CKII activity (IC50).
Methodology:
-
Reaction Mixture: The assay is performed in a reaction buffer containing recombinant human CKII, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.
-
IC50 Calculation: The percentage of CKII inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The available preclinical data indicate that this compound is a promising inhibitor of protein kinase CKII with potent in vitro activity against lymphoma and cervical cancer cell lines[1][2]. While a direct comparison with standard-of-care drugs is challenging due to the lack of head-to-head studies, its low micromolar IC50 values suggest a potential for further development.
Future research should focus on:
-
Conducting direct in vitro comparative studies of this compound against a panel of standard-of-care chemotherapeutic agents in a broader range of cancer cell lines.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of lymphoma and cervical cancer.
-
Investigating the potential for synergistic effects when combined with existing anticancer drugs.
-
Elucidating the broader signaling pathways affected by this compound beyond CKII inhibition.
The development of novel, targeted therapies is paramount in oncology. This compound represents a compelling natural product scaffold that warrants further investigation to determine its full therapeutic potential.
References
Validating Molecular Docking Predictions for Euchrestaflavanone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has emerged as a powerful computational tool in drug discovery for predicting the binding orientation of small molecules to their protein targets. However, in silico predictions require rigorous experimental validation to confirm their accuracy and guide further drug development efforts. This guide provides a comparative framework for validating the molecular docking predictions of Euchrestaflavanone B, a flavanone with potential therapeutic properties. Due to the limited publicly available data specifically validating molecular docking predictions for this compound, this guide will focus on established methodologies and provide a template for how such a validation study could be designed and presented.
Identifying the Molecular Target of this compound
To initiate a validation study, the primary molecular target of this compound would first need to be identified through experimental screening assays. Potential activities to investigate, based on the known biological effects of similar flavanones, include:
-
Anti-inflammatory activity: Investigating the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
-
Anticancer activity: Screening against various cancer-related protein targets such as kinases, topoisomerases, or apoptosis-regulating proteins.
-
Antibacterial activity: Assessing the inhibition of essential bacterial enzymes or proteins.
-
Antiviral activity: Evaluating the inhibition of viral proteases, polymerases, or entry proteins.
Once a primary protein target is identified and its interaction with this compound is predicted through molecular docking, the following experimental validation steps can be undertaken.
Experimental Validation of Docking Predictions
This section outlines the key experiments required to validate the predicted binding of this compound to its putative molecular target. For the purpose of this guide, we will use a hypothetical scenario where molecular docking predicts this compound to be an inhibitor of a specific enzyme.
In Vitro Enzyme Inhibition Assays
Objective: To experimentally determine the inhibitory activity of this compound against its predicted enzyme target and to quantify its potency.
Methodology:
A standard enzyme inhibition assay would be performed. The general protocol is as follows:
-
Reagents and Materials:
-
Purified recombinant enzyme of interest.
-
Specific substrate for the enzyme.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Appropriate assay buffer.
-
Detection reagent (e.g., colorimetric, fluorometric, or luminescent).
-
96-well microplates.
-
Microplate reader.
-
-
Assay Protocol: a. A reaction mixture is prepared containing the assay buffer, the enzyme, and varying concentrations of this compound or a vehicle control (DMSO). b. The mixture is pre-incubated for a specific time at an optimal temperature to allow for the binding of the inhibitor to the enzyme. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a defined period. e. The reaction is stopped, and the product formation is measured using a microplate reader.
-
Data Analysis: a. The percentage of enzyme inhibition is calculated for each concentration of this compound. b. The data is plotted as a dose-response curve (Inhibition % vs. log[Inhibitor]). c. The half-maximal inhibitory concentration (IC50) value is determined from the curve using non-linear regression analysis.
Binding Affinity Determination
Objective: To directly measure the binding affinity of this compound to its target protein, providing quantitative validation of the interaction.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein target. This technique provides real-time kinetics of the binding interaction, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change that occurs upon the binding of a ligand to a protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique can determine the binding affinity in solution with low sample consumption.
Comparison with Alternative Compounds
To provide a comprehensive evaluation, the experimental data for this compound should be compared with that of known inhibitors or other relevant compounds targeting the same protein. This comparison helps to benchmark the potency and specificity of this compound.
Table 1: Hypothetical Comparison of Enzyme Inhibition Data
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| This compound | -8.5 | 15.2 |
| Known Inhibitor A | -9.2 | 5.8 |
| Structurally Similar | -7.1 | 45.7 |
| Flavanone X | ||
| Negative Control | -4.3 | > 100 |
Table 2: Hypothetical Comparison of Binding Affinity Data
| Compound | KD (SPR) (µM) | KD (ITC) (µM) |
| This compound | 12.5 | 14.8 |
| Known Inhibitor A | 4.2 | 5.1 |
| Structurally Similar | 38.9 | 42.3 |
| Flavanone X |
Visualizing the Validation Workflow and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the relevant biological pathways.
Caption: Experimental workflow for validating molecular docking predictions.
Assuming this compound is found to inhibit an enzyme involved in a pro-inflammatory signaling pathway, such as the NF-κB pathway, a diagram illustrating this pathway would be beneficial.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The validation of molecular docking predictions through rigorous experimental work is a cornerstone of modern drug discovery. While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for how such a validation study should be conducted and presented. By combining in silico predictions with in vitro experimental data, researchers can confidently assess the true potential of this compound as a therapeutic agent and pave the way for further preclinical and clinical development. The methodologies and comparative analyses outlined here serve as a robust template for the objective evaluation of this and other novel drug candidates.
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals assessing the protein target specificity of Euchrestaflavanone B. This document provides a comprehensive analysis of available data on related compounds, offering insights into potential protein interactions and therapeutic applications.
Due to a lack of extensive research on this compound, this guide leverages data from the structurally similar and well-characterized flavanone, naringenin, alongside available information on other flavonoids isolated from the Euchresta genus. This comparative approach provides a valuable framework for predicting the binding profile and potential off-target effects of this compound.
Comparative Analysis of Bioactive Flavanones
This section presents a comparative overview of Euchrestaflavanone A, a closely related compound, and naringenin, a widely studied flavanone. The data highlights potential areas of investigation for this compound.
| Compound | Primary Target(s) | Other Known Targets/Activities | IC50/Binding Affinity | Reference Compound |
| Euchrestaflavanone A | MRP1-like efflux pump | Cytotoxic against various cell lines | IC50: 4.5–9.961μM (cytotoxicity) | N/A |
| 5,7,4′-trihydroxy-6,8-diprenylisoflavone (from Euchresta japonica) | N/A | Potent antioxidant activity | N/A | N/A |
| Naringenin | PI3K, AKT1, MAPK1, MAPK3, ESR1, SRC, CASP3 | BACE1, AChE, BChE, Catalase, Superoxide dismutase, Glutathione peroxidase-2, Peroxiredoxin | See Table 2 for detailed values | N/A |
Table 1: Comparative Bioactivity of Euchrestaflavanone A and Related Flavonoids. This table summarizes the known biological activities and targets of flavonoids closely related to this compound, providing a basis for predicting its potential interactions.
In-Depth Look at Naringenin's Protein Interactions
Naringenin's extensive research history provides a valuable dataset for predicting the behavior of other flavanones. The following table details its inhibitory concentrations and binding affinities for a range of protein targets.
| Target Protein | IC50 Value | Binding Affinity (kcal/mol) |
| BChE (Butyrylcholinesterase) | 86.58 ± 3.74 μM (for 8-prenyl naringenin) | -8.86 |
| 786-O cells (Renal Cell Carcinoma) | 8.91 ± 0.33 µM | N/A |
| OS-RC-2 cells (Renal Cell Carcinoma) | 7.78 ± 2.65 µM | N/A |
| Catalase | N/A | -10.3[1] |
| Superoxide dismutase | N/A | -6.6[1] |
| Glutathione peroxidase-2 | N/A | -6.5[1] |
| Peroxiredoxin | N/A | -6.7[1] |
| PI3K p110beta | N/A | -8.5 |
| PI3K p85alpha | N/A | N/A |
Table 2: IC50 Values and Binding Affinities of Naringenin for Various Protein Targets. This data provides a quantitative reference for the potential efficacy and specificity of flavanones like this compound.
Experimental Protocols
To facilitate further research into the specificity of this compound, this section outlines a standard protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein target using a biosensor-based protein interaction analysis, such as Surface Plasmon Resonance (SPR).
Objective: To quantify the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the binding between a ligand and its receptor.
Materials:
-
Purified ligand and receptor proteins
-
Inhibitor compound (e.g., this compound) at various concentrations
-
SPR instrument and sensor chips
-
Appropriate running buffer
-
Regeneration solution
Methodology:
-
Immobilization: Covalently immobilize the receptor protein onto the surface of an SPR sensor chip.
-
Ligand Binding: Inject a constant concentration of the ligand over the sensor surface to establish a baseline binding response.
-
Inhibition Assay: Co-inject the ligand with a range of concentrations of the inhibitor compound.
-
Data Acquisition: Measure the binding response (in Resonance Units, RU) for each inhibitor concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The theoretical IC50 can also be calculated based on the dissociation constant (Kd) of the ligand-receptor interaction.
Visualizing a Potential Signaling Pathway
Given that Euchrestaflavanone A has been identified as an inhibitor of MRP1-like efflux activity, the following diagram illustrates a simplified representation of the MRP1 (Multidrug Resistance Protein 1) signaling pathway, a potential target for this compound. Overexpression of MRP1 is a significant mechanism of drug resistance in cancer cells.[2][3]
Caption: Simplified MRP1-mediated drug efflux pathway.
Naringenin's Modulation of the PI3K/AKT Signaling Pathway
Naringenin has been shown to directly target PI3K p85alpha, leading to the suppression of the PI3K/AKT signaling pathway.[4] This pathway is crucial in cell survival, proliferation, and apoptosis. The following diagram illustrates the experimental workflow used to determine this interaction.
Caption: Experimental workflow to identify Naringenin's target.
This comparative guide underscores the potential of this compound as a bioactive compound. By leveraging the extensive data on naringenin and the preliminary findings on other Euchresta flavonoids, researchers can formulate targeted hypotheses and design robust experimental plans to elucidate the specific protein interactions and therapeutic potential of this compound. Further investigation into its binding profile is warranted to fully understand its specificity and potential for drug development.
References
Independent Verification of Euchrestaflavanone B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, independent verification of the specific mechanism of action for Euchrestaflavanone B is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related prenylated flavanones, offering a predictive framework for its potential mechanisms and highlighting areas for future research.
Introduction
This compound, a prenylated flavanone, belongs to a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The addition of a prenyl group to the flavanone backbone generally enhances lipophilicity and can lead to improved interaction with biological membranes and protein targets, often resulting in increased potency. This guide will compare the established mechanisms of action of well-characterized prenylated flavanones to infer the likely pathways modulated by this compound.
Potential Anti-inflammatory Mechanism of Action
Prenylated flavanones are recognized for their potent anti-inflammatory properties. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Key Experimental Data for Related Prenylated Flavanones:
| Compound | Cell Line | Assay | Key Findings |
| Sophoraflavanone G | Murine Macrophages (RAW 264.7) | Nitric Oxide (NO) Production Assay | Dose-dependent inhibition of LPS-induced NO production.[1] |
| Western Blot | Decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] | ||
| Licochalcone A | Human Keratinocytes (HaCaT) | ELISA | Reduced production of pro-inflammatory cytokines IL-6 and IL-8. |
| Luciferase Reporter Assay | Inhibition of NF-κB promoter activity. | ||
| Xanthohumol | Human Monocytes (THP-1) | Western Blot | Inhibition of IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation.[1] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for another 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathway Diagram:
Caption: Predicted inhibition of the NF-κB pathway by this compound.
Potential Anticancer Mechanism of Action
The anticancer activity of prenylated flavanones is often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell proliferation and metastasis. Several signaling pathways are implicated in these effects.
Key Experimental Data for Related Prenylated Flavanones:
| Compound | Cancer Cell Line | Assay | Key Findings |
| Xanthohumol | Prostate Cancer (PC-3, DU 145) | MTT Assay | Dose-dependent inhibition of cell viability.[2] |
| Flow Cytometry (Annexin V/PI) | Induction of apoptosis.[3] | ||
| Western Blot | Cleavage of caspase-3 and PARP.[4] | ||
| 8-Prenylnaringenin | Breast Cancer (MCF-7) | Cell Cycle Analysis (Flow Cytometry) | Arrest of the cell cycle at the G1 phase.[2] |
| Western Blot | Downregulation of cyclin D1 and CDK4. | ||
| Isobavachalcone | Colon Cancer (HCT116) | Wound Healing Assay | Inhibition of cell migration. |
| Zymography | Decreased activity of matrix metalloproteinases (MMPs). |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cancer cells (e.g., PC-3) and treat with various concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and wash with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Diagram:
Caption: Predicted induction of apoptosis and cell cycle arrest by this compound.
Conclusion and Future Directions
While specific experimental data for this compound is currently lacking, the established mechanisms of action for structurally similar prenylated flavanones provide a strong foundation for predicting its biological activities. It is highly probable that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB pathway and anticancer effects by inducing apoptosis and cell cycle arrest.
Independent verification of these mechanisms for this compound is a critical next step. Future research should focus on:
-
In vitro assays: Conducting dose-response studies using the experimental protocols outlined above (e.g., Griess assay, Annexin V/PI staining, Western blotting for key signaling proteins) to confirm its effects on inflammation and cancer cell lines.
-
Target identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer to validate the in vitro findings.
Such studies will be invaluable for the drug development community in determining the therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Disposal of Euchrestaflavanone B: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including Euchrestaflavanone B, should always prioritize safety and regulatory compliance. The fundamental steps involve identifying the waste, determining the appropriate waste stream, and ensuring it is correctly packaged and labeled for collection by trained EHS personnel.
Quantitative Data Summary for Laboratory Chemical Waste
The following table summarizes typical categories and characteristics of chemical waste found in a laboratory setting. This information should be used to assist in the preliminary categorization of waste containing this compound.
| Waste Category | Description | Typical pH Range | Container Type | Disposal Consideration |
| Non-hazardous Solid Waste | Solid chemicals with no hazardous characteristics. | N/A | Lined, sealed container | May be suitable for general lab trash if confirmed non-hazardous by EHS. |
| Non-halogenated Organic Solvents | Organic solvents that do not contain halogens (F, Cl, Br, I). | N/A | Solvent-safe, sealed container | Segregate from halogenated solvents. |
| Halogenated Organic Solvents | Organic solvents containing halogens. | N/A | Solvent-safe, sealed container | Segregate from non-halogenated solvents. |
| Aqueous Waste (non-hazardous) | Water-based solutions with no hazardous solutes. | 6.0 - 8.0 | Sealed, compatible container | May be suitable for drain disposal if permitted by local regulations and EHS. |
| Aqueous Waste (hazardous) | Water-based solutions containing hazardous materials (e.g., heavy metals, high/low pH). | < 6.0 or > 8.0 | Sealed, compatible container | Must be collected as hazardous waste. |
| Sharps Waste | Needles, scalpels, contaminated glass. | N/A | Puncture-proof sharps container | Segregate from other waste streams. |
Experimental Protocol: General Chemical Waste Disposal
The following is a generalized protocol for the disposal of a non-acutely hazardous chemical compound like this compound.
1. Waste Identification and Characterization:
- Confirm that the waste contains this compound.
- Identify any other chemical constituents in the waste (e.g., solvents, buffers).
- Consult available safety information for all components to assess potential hazards. Although a specific SDS for this compound is not readily available, flavonoids as a class are generally not considered acutely hazardous.
2. Waste Segregation:
- Based on the characterization, determine the appropriate waste stream.
- Solid this compound should be collected as solid chemical waste.
- Solutions of this compound should be categorized based on the solvent (e.g., non-halogenated organic, aqueous).
- Do not mix different waste streams.
3. Packaging and Labeling:
- Use a chemically compatible container with a secure lid.
- Label the container clearly with the words "Hazardous Waste" (or as required by your institution).
- List all chemical constituents and their approximate concentrations on the label.
- Include the date of accumulation.
4. Storage and Collection:
- Store the waste container in a designated satellite accumulation area.
- Ensure the container is closed at all times, except when adding waste.
- Arrange for waste collection by your institution's EHS department according to their schedule and procedures.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and your Environmental Health and Safety department before disposing of any chemical waste. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach based on the properties of similar compounds and general laboratory safety principles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
